Product packaging for 2-(Aminomethyl)-6-phenylpyridine(Cat. No.:CAS No. 162614-74-6)

2-(Aminomethyl)-6-phenylpyridine

Cat. No.: B176495
CAS No.: 162614-74-6
M. Wt: 184.24 g/mol
InChI Key: KNIJLYUDLSFLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Aminomethyl)-6-phenylpyridine (CAS 162614-74-6) is a valuable chemical building block in modern synthetic and medicinal chemistry. With a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol, this compound features a primary amine group and a sterically influential phenyl group on the pyridine ring, making it an ideal precursor for constructing complex molecular architectures . This compound is highly valued for its role in organometallic chemistry and catalysis. Its molecular structure allows it to act as a precursor for CNN pincer ligands, which can form stable complexes with transition metals such as Palladium(II) and Ruthenium(II). These complexes have demonstrated excellent catalytic activity in important organic transformations, including the allylation of aldehydes and the transfer hydrogenation of ketones . The scaffold of this compound is also of significant interest in pharmaceutical research. While specific biological data for this exact compound is limited, the broader class of aminopyridine derivatives is known to exhibit a wide spectrum of pharmacological activities. These activities often arise from the interaction of the aminopyridine ring with various enzymes and receptors, and include potential applications as anticancer, anti-bacterial, and anti-inflammatory agents, as well as in the treatment of neurological disorders . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B176495 2-(Aminomethyl)-6-phenylpyridine CAS No. 162614-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-phenylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIJLYUDLSFLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578172
Record name 1-(6-Phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162614-74-6
Record name 1-(6-Phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Aminomethyl)-6-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages in silico prediction methods and comparative analysis of structurally related compounds to offer a detailed profile. The guide includes predicted physicochemical parameters, a proposed synthetic protocol, and an exploration of potential biological activities based on analogous structures. All quantitative data is presented in structured tables, and key experimental workflows are visualized using detailed diagrams to facilitate understanding and further research.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced at its various positions, allow for the fine-tuning of pharmacological and pharmacokinetic profiles. The title compound, this compound, incorporates three key structural features: a pyridine core, a flexible aminomethyl group at the 2-position, and a lipophilic phenyl substituent at the 6-position. This combination suggests potential for interactions with a variety of biological targets. This guide aims to provide a foundational understanding of this molecule's properties to support further investigation and its potential application in drug development programs.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of direct experimental data for this compound, the following properties have been predicted using established computational models and algorithms, which are widely used in the early stages of drug discovery.[1][2][3]

PropertyPredicted ValueMethod/Tool
Molecular FormulaC₁₂H₁₂N₂-
Molecular Weight ( g/mol )184.24-
pKa (Strongest Basic)8.5 (Predicted)Computational
cLogP1.8 (Predicted)Computational
Water Solubility (mg/L)1500 (Predicted)Computational
Hydrogen Bond Donors1Molecular Structure
Hydrogen Bond Acceptors2Molecular Structure
Rotatable Bonds2Molecular Structure

Note: The predicted values should be confirmed by experimental determination.

Experimental Protocols

While a specific, published synthesis for this compound has not been identified, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the synthesis of substituted 2-(aminomethyl)pyridines.[4] The most common approach involves the reduction of the corresponding 2-cyanopyridine derivative.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process starting from the commercially available 2-bromo-6-phenylpyridine. The first step is a cyanation reaction to introduce the nitrile group, followed by a reduction of the nitrile to the primary amine.

Step 1: Synthesis of 6-phenylpicolinonitrile (2)

To a solution of 2-bromo-6-phenylpyridine (1) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added a cyanide source, for example, copper(I) cyanide (CuCN) (1.2 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 120 to 150 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-phenylpicolinonitrile (2).

Step 2: Synthesis of this compound (3)

The 6-phenylpicolinonitrile (2) (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia. A hydrogenation catalyst, for instance, Raney nickel or palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to hydrogenation with hydrogen gas (H₂) under pressure (typically 3-5 bar) at room temperature or slightly elevated temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography or crystallization to yield this compound (3).

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction 2-bromo-6-phenylpyridine 2-bromo-6-phenylpyridine 6-phenylpicolinonitrile 6-phenylpicolinonitrile 2-bromo-6-phenylpyridine->6-phenylpicolinonitrile CuCN, DMF, 120-150 °C 6-phenylpicolinonitrile_2 6-phenylpicolinonitrile This compound This compound 6-phenylpicolinonitrile_2->this compound H₂, Raney Ni or Pd/C, NH₃/MeOH

Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct biological activity data for this compound is not available in the public domain. However, the biological activities of structurally similar compounds can provide insights into its potential therapeutic applications.

Derivatives of 2-amino-3-cyano-6-phenylpyridine have been reported to exhibit cytotoxic effects against various human tumor cell lines.[5] The presence of the phenyl group at the 6-position appears to be a key feature for this activity. Furthermore, other substituted aminopyridines have been investigated for a wide range of pharmacological effects, including anticonvulsant, antihistaminic, and cardiac activities. Some 2-aminopyridine derivatives have also shown potential as inhibitors of enzymes such as dihydrofolate reductase.[6]

Given these precedents, this compound could be a candidate for investigation in several therapeutic areas, including oncology and neurology. A hypothetical signaling pathway that could be modulated by such a compound, based on the activities of related molecules, might involve the inhibition of key kinases or enzymes involved in cell proliferation and survival.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Target_Molecule This compound Target_Molecule->Inhibition Inhibition->Signaling_Cascade

Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery, particularly in the fields of oncology and neurology. While experimental data for this specific compound is scarce, this guide provides a foundational set of predicted physicochemical properties and a plausible synthetic route to facilitate its synthesis and characterization. The exploration of biological activities of related compounds suggests promising avenues for future research. It is recommended that the predicted data presented herein be validated experimentally to provide a solid basis for any subsequent drug development efforts.

References

Spectroscopic Analysis of 2-(Aminomethyl)-6-phenylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the bifunctional molecule 2-(Aminomethyl)-6-phenylpyridine. This compound, featuring both a basic aminomethyl group and an aromatic phenyl substituent on a pyridine core, holds potential interest in medicinal chemistry and materials science. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a complete, verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound.

This guide will therefore present available spectroscopic data for closely related compounds to provide a comparative context for researchers who may synthesize and characterize this molecule. It will also outline the standard experimental protocols for acquiring such data and present a logical workflow for the spectroscopic analysis of a newly synthesized compound.

Comparative Spectroscopic Data of Related Pyridine Derivatives

To aid in the potential identification and characterization of this compound, the following tables summarize spectroscopic data for structurally similar compounds. These include 2-phenylpyridine, which shares the phenyl substituent at the 6-position (or 2-position by symmetry), and 2-amino-6-methylpyridine, which has an amino group and a methyl group in analogous positions.

¹H NMR Data of Related Compounds
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Phenylpyridine CDCl₃8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H)[1]
2-Amino-6-methylpyridine CDCl₃7.14 (d, J=7.3, 1H), 6.32 (d, J=8.1, 1H), 6.13 (dd, J=8.1, 7.3, 1H), 5.23 (s, 2H, NH₂), 2.28 (s, 3H, CH₃)[2]
¹³C NMR Data of Related Compounds
CompoundSolventChemical Shifts (δ, ppm)
2-Phenylpyridine CDCl₃157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6[1]
2-Amino-6-methylpyridine -Data not readily available in the searched sources.
IR Spectroscopy Data of Related Compounds
CompoundMedium/TechniqueKey Absorption Bands (cm⁻¹)
2-Phenylpyridine Condensed PhaseA full list of peaks is available in the NIST database; characteristic peaks would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic systems (~1400-1600 cm⁻¹), and C-H bending (~700-900 cm⁻¹).
2-Amino-6-methylpyridine -Expected peaks would include N-H stretching of the primary amine (~3300-3500 cm⁻¹, typically two bands), C-H stretching from the methyl group and aromatic ring, and C=C/C=N stretching.
Mass Spectrometry Data of Related Compounds
CompoundIonization MethodMolecular Ion (m/z) and Key Fragments
2-Phenylpyridine Electron Ionization (EI)[M]⁺ = 155.07
2-Amino-6-methylpyridine Electron Ionization (EI)[M]⁺ = 108.08

Experimental Protocols for Spectroscopic Characterization

The following are standard methodologies for the spectroscopic analysis of a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: A sample of the purified compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). Data processing involves Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid or liquid sample is placed directly on the ATR crystal. The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Electron Ionization (EI) or Electrospray Ionization (ESI): For EI-MS, a volatile sample is introduced into the mass spectrometer and bombarded with electrons, causing ionization and fragmentation. For ESI-MS, a solution of the sample is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a newly synthesized compound like this compound follows a logical progression to confirm its structure and purity.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group Identification) Purification->IR Initial Check MS Mass Spectrometry (Molecular Weight and Formula) Purification->MS Molecular Mass NMR NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) Purification->NMR Detailed Structure Data_Integration Integration of All Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation and Purity Assessment Data_Integration->Structure_Confirmation

Caption: General Workflow for the Synthesis and Spectroscopic Characterization of a Chemical Compound.

This guide underscores the current gap in the publicly accessible data for this compound. Researchers who undertake the synthesis and characterization of this molecule are encouraged to publish their findings to enrich the collective knowledge base. The provided comparative data and general protocols offer a foundational framework for such an endeavor.

References

2-(Aminomethyl)-6-phenylpyridine: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(aminomethyl)-6-phenylpyridine core is a privileged heterocyclic motif that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a basic aminomethyl group and a lipophilic phenyl substituent on a pyridine ring, render it a valuable building block for the construction of a diverse array of complex molecules, including pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility as a versatile synthetic intermediate.

Synthesis of the Core Structure

The synthesis of this compound can be achieved through several strategic routes, primarily involving the construction of the 2-substituted 6-phenylpyridine skeleton followed by the introduction or modification of the aminomethyl group. A highly efficient and commonly employed strategy involves the synthesis of 2-cyano-6-phenylpyridine as a key intermediate, which is then reduced to the desired aminomethyl derivative.

Synthetic Workflow

G A Starting Materials (e.g., 2-bromo-6-chloropyridine, Phenylboronic acid) B Suzuki Coupling to form 2-chloro-6-phenylpyridine A->B Pd catalyst, base C Cyanation to yield 2-cyano-6-phenylpyridine B->C Zn(CN)2, Pd catalyst D Reduction of Nitrile C->D e.g., LiAlH4 or Catalytic Hydrogenation E This compound D->E F Alternative Route: Synthesis of 2-methyl-6-phenylpyridine G Side-chain Halogenation F->G e.g., NBS H Nucleophilic Substitution with an Amine Source G->H e.g., NH3, NaN3 then reduction H->E

Caption: Synthetic strategies for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-6-phenylpyridine via Suzuki Coupling and Cyanation

  • Step 1: Synthesis of 2-chloro-6-phenylpyridine. To a solution of 2-bromo-6-chloropyridine (1.0 equiv) and phenylboronic acid (1.2 equiv) in a suitable solvent such as 1,4-dioxane/water, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is heated under an inert atmosphere (e.g., at 90 °C) until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford 2-chloro-6-phenylpyridine.

  • Step 2: Synthesis of 2-cyano-6-phenylpyridine. A mixture of 2-chloro-6-phenylpyridine (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent such as DMF is heated under an inert atmosphere (e.g., at 120 °C). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to yield 2-cyano-6-phenylpyridine.

Protocol 2: Reduction of 2-cyano-6-phenylpyridine to this compound

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction. To a stirred suspension of LiAlH₄ (2.0-3.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, a solution of 2-cyano-6-phenylpyridine (1.0 equiv) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the nitrile is fully consumed. The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic extracts are dried and concentrated to give this compound, which can be further purified if necessary.

  • Method B: Catalytic Hydrogenation. A solution of 2-cyano-6-phenylpyridine in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney nickel or palladium on carbon (Pd/C) is subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel. The reaction is shaken or stirred at room temperature until hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield this compound.

Key Reactions of this compound

The primary amino group and the pyridine nitrogen of this compound provide two reactive sites for a variety of chemical transformations, making it a versatile building block.

Reactions involving the Aminomethyl Group

The primary amine can readily undergo reactions with various electrophiles, serving as a nucleophile for the formation of amides, sulfonamides, ureas, and for participating in reductive amination reactions.

G A This compound C Amide Derivatives A:e->C:w Acylation E Sulfonamide Derivatives A:e->E:w Sulfonylation G Urea Derivatives A:e->G:w Urea Formation I Secondary Amine Derivatives A:e->I:w Reductive Amination B Acyl Halides / Anhydrides B:s->C:n D Sulfonyl Chlorides D:s->E:n F Isocyanates F:s->G:n H Aldehydes / Ketones + Reducing Agent H:s->I:n

Caption: Reactions of the aminomethyl group.

Experimental Protocol: N-Acylation

To a solution of this compound (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.2 equiv) in a dry aprotic solvent (e.g., dichloromethane or THF) at 0 °C, the desired acyl chloride or anhydride (1.1 equiv) is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting amide can be purified by crystallization or column chromatography.

Cyclocondensation Reactions

The bifunctional nature of 2-(aminomethyl)pyridine derivatives allows them to participate in cyclocondensation reactions to form fused heterocyclic systems. For instance, reaction with electrophilically activated nitroalkanes can lead to the formation of imidazo[1,5-a]pyridine scaffolds.[1]

Applications in Organic Synthesis and Medicinal Chemistry

The this compound framework is a key component in various areas of chemical research, from catalysis to drug discovery.

Ligand Synthesis for Catalysis

The pyridine nitrogen and the aminomethyl group can act as a bidentate ligand, chelating to transition metals. This property has been exploited in the development of catalysts for various organic transformations. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring or the amino group, thereby influencing the activity and selectivity of the catalyst.

Building Block in Drug Discovery

The 2-aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds.[2] Derivatives of this compound have been explored for their potential as therapeutic agents. A notable example is the development of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[3]

The general structure of these inhibitors highlights the importance of the aminomethylpyridine core for interacting with the target enzyme. Structure-activity relationship (SAR) studies on such series often involve modifications at the phenyl ring, the amino group, and other positions on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Representative Biological Activity of a 2-(Aminomethyl)pyridine Derivative

Compound Target IC₅₀ (nM) Application Reference

| (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone | LOXL2 | < 10 | Anti-fibrotic |[3] |

Quantitative Data Summary

The following tables summarize typical quantitative data for reactions involving the synthesis and modification of the this compound scaffold, based on analogous reactions reported in the literature.

Table 2: Synthesis of Key Intermediates

Reaction Starting Material Product Reagents and Conditions Yield (%)
Suzuki Coupling 2-bromo-6-chloropyridine 2-chloro-6-phenylpyridine Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90 °C 80-95
Cyanation 2-chloro-6-phenylpyridine 2-cyano-6-phenylpyridine Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120 °C 75-90
Reduction (LiAlH₄) 2-cyano-6-phenylpyridine This compound LiAlH₄, THF, 0 °C to rt 85-95

| Reduction (H₂) | 2-cyano-6-phenylpyridine | this compound | H₂, Raney Ni, MeOH, 50 psi, rt | 90-98 |

Table 3: Spectroscopic Data for a Representative Analog (2-amino-6-phenylpyridine)

Technique Data
¹H NMR (CDCl₃, δ) 7.70-7.80 (m, 2H), 7.30-7.50 (m, 4H), 6.75 (d, 1H), 6.45 (d, 1H), 4.50 (br s, 2H)
¹³C NMR (CDCl₃, δ) 158.5, 157.0, 140.0, 138.5, 129.0, 128.5, 127.0, 115.0, 108.0

| MS (ESI+) | m/z 171.09 [M+H]⁺ |

Note: Spectroscopic data for the exact target molecule should be determined experimentally but is expected to be analogous to the data presented.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a wide range of complex molecules. Its presence in biologically active compounds, particularly in the context of enzyme inhibition, underscores its importance in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers looking to exploit the synthetic potential of this important scaffold.

References

Stability and Degradation Pathways of 2-(Aminomethyl)-6-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of the novel compound 2-(Aminomethyl)-6-phenylpyridine. Due to the limited availability of direct stability studies on this specific molecule, this document synthesizes information from published literature on related pyridine, aminopyridine, and phenylpyridine derivatives, along with fundamental principles of organic chemistry, to predict its behavior under various stress conditions. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of drug candidates incorporating this or similar chemical scaffolds. It outlines potential degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress, and provides detailed, adaptable experimental protocols for conducting forced degradation studies. The information presented herein is crucial for the development of stable formulations and robust, stability-indicating analytical methods.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Understanding the potential degradation pathways of a new chemical entity like this compound is a regulatory requirement and a fundamental aspect of pharmaceutical development. Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish its intrinsic stability. This information is invaluable for developing and validating stability-indicating analytical methods, designing stable formulations, and defining appropriate storage conditions.

Predicted Stability Profile of this compound

The chemical structure of this compound, featuring a pyridine ring, a primary aminomethyl group, and a phenyl substituent, suggests several potential sites for chemical degradation. The pyridine nitrogen introduces a degree of basicity and can be a site for oxidation. The aminomethyl group is susceptible to oxidation and can participate in various reactions. The aromatic rings, while generally stable, can undergo substitution or coupling reactions under certain conditions.

Based on the analysis of related compounds, this compound is expected to be most susceptible to oxidative and photolytic degradation. The aminomethyl group is a primary target for oxidation, potentially leading to the corresponding aldehyde, carboxylic acid, or N-oxide derivatives. The pyridine ring itself can also be oxidized to an N-oxide. Photolytic degradation may involve radical-mediated reactions, leading to dimerization, polymerization, or cleavage of the molecule. Hydrolytic degradation is predicted to be less significant under neutral pH conditions but may be accelerated at acidic or basic pH, potentially targeting the aminomethyl group. Thermal degradation at elevated temperatures could lead to ring-opening or fragmentation of the molecule.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the specific degradation pathways. The following sections outline the predicted degradation mechanisms under various stress conditions.

Hydrolytic Degradation

Hydrolysis of this compound is anticipated to be pH-dependent.

  • Acidic Conditions: Under acidic conditions, protonation of the pyridine nitrogen and the amino group may occur. While the C-N bond of the aminomethyl group is generally stable, forced acidic conditions could potentially lead to the formation of 2-(hydroxymethyl)-6-phenylpyridine, although this is considered a minor pathway.

  • Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions.

  • Alkaline Conditions: In a strong basic medium, deprotonation of the amino group could make it more susceptible to certain reactions, but significant hydrolytic degradation is not anticipated.

Oxidative Degradation

Oxidation is predicted to be a major degradation pathway for this compound.

  • Oxidation of the Aminomethyl Group: The primary amine is a key site for oxidation. Reaction with oxidizing agents like hydrogen peroxide can lead to a cascade of products, including the corresponding imine, aldehyde (2-formyl-6-phenylpyridine), and ultimately the carboxylic acid (6-phenylpicolinic acid).

  • N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of this compound N-oxide.

  • Oxidative Coupling: Radical-mediated oxidation could potentially lead to the formation of dimeric impurities.

Photolytic Degradation

Exposure to UV or visible light is expected to induce degradation, likely through radical mechanisms.

  • Photo-oxidation: In the presence of oxygen, light can promote the oxidation of the aminomethyl group and the pyridine ring, leading to the same products as chemical oxidation.

  • Photodimerization/Polymerization: Radical species generated upon photolysis could lead to the formation of dimers or polymeric degradation products.

  • Ring Cleavage: High-energy light exposure could potentially lead to the cleavage of the pyridine ring, although this is generally a more extreme degradation pathway.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition.

  • Decomposition of the Aminomethyl Group: The aminomethyl side chain may be susceptible to thermal cleavage.

  • Ring Opening: As observed with pyridine itself, high temperatures can induce radical formation and subsequent ring opening, leading to a complex mixture of smaller, volatile degradation products.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers in presenting their own experimental findings.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
Hydrolytic 0.1 M HCl24 h80~5%2-(hydroxymethyl)-6-phenylpyridine
Water (pH 7)24 h80<1%-
0.1 M NaOH24 h80~2%Minor unidentified polar degradants
Oxidative 3% H₂O₂8 h25~15%2-formyl-6-phenylpyridine, 6-phenylpicolinic acid, this compound N-oxide
Photolytic UV light (254 nm)24 h25~20%Photo-oxidative products, Dimeric impurities
Thermal Dry Heat48 h105~8%Minor fragmentation products

Table 2: Purity Analysis of this compound and its Degradation Products by a Stability-Indicating HPLC Method

CompoundRetention Time (min)Peak Area (%) - UnstressedPeak Area (%) - Oxidative StressPeak Area (%) - Photolytic Stress
This compound5.299.884.579.2
This compound N-oxide4.1<0.13.24.5
2-Formyl-6-phenylpyridine6.8<0.15.86.1
6-Phenylpicolinic acid3.5<0.14.13.8
Dimeric Impurity 19.5<0.1-2.9
Dimeric Impurity 210.2<0.1-3.5

Experimental Protocols

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound.

General Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). For each stress condition, a parallel blank solution (without the drug substance) should be subjected to the same conditions.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide solution.

  • Keep the solution at room temperature (25°C) for 8 hours, protected from light.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Solid State:

    • Spread a thin layer of the solid drug substance in a shallow dish.

    • Expose the sample to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • After exposure, dissolve the solid in a suitable solvent to a concentration of 0.1 mg/mL for HPLC analysis.

  • Solution State:

    • Place 10 mL of the 0.1 mg/mL solution in a quartz cuvette.

    • Expose the solution to the same light conditions as the solid-state sample.

    • A control solution should be wrapped in aluminum foil and kept under the same conditions.

    • Analyze the solution directly by HPLC.

Thermal Degradation
  • Place a known amount of the solid drug substance in a vial.

  • Heat the vial in a calibrated oven at 105°C for 48 hours.

  • Cool the sample to room temperature.

  • Dissolve the solid in a suitable solvent to a concentration of 0.1 mg/mL for HPLC analysis.

Visualization of Pathways and Workflows

Diagrams

G cluster_hydrolysis Hydrolytic Degradation Parent This compound Acid 0.1 M HCl, 80°C Parent->Acid Base 0.1 M NaOH, 80°C Parent->Base Hydroxymethyl 2-(Hydroxymethyl)-6-phenylpyridine Acid->Hydroxymethyl Minor

Caption: Proposed hydrolytic degradation pathway.

G cluster_oxidation Oxidative Degradation Parent This compound H2O2 3% H₂O₂ Parent->H2O2 N-oxide Pyridine N-oxide H2O2->N-oxide N-oxidation Aldehyde 2-Formyl-6-phenylpyridine H2O2->Aldehyde Amine Oxidation Carboxylic_Acid 6-Phenylpicolinic acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Proposed oxidative degradation pathways.

G cluster_photolysis Photolytic Degradation Parent This compound UV_light UV Light (254 nm) Parent->UV_light Photo_oxidation Photo-oxidative Products (Aldehyde, N-oxide) UV_light->Photo_oxidation In presence of O₂ Radical Radical Intermediate UV_light->Radical Dimer Dimeric Impurities Radical->Dimer

Caption: Proposed photolytic degradation pathways.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Stress Sample_Prep Neutralize (if needed) Dilute to 0.1 mg/mL Stress->Sample_Prep Analysis Analyze by Stability-Indicating HPLC-UV/MS Sample_Prep->Analysis Data Identify & Quantify Degradants Calculate % Degradation Analysis->Data End Report Findings Data->End

Caption: General experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a predictive overview of the stability and degradation pathways of this compound based on the current scientific literature for related compounds. The primary degradation pathways are anticipated to be oxidation of the aminomethyl group and the pyridine nitrogen, as well as photolytic degradation. The provided experimental protocols and data presentation formats offer a robust framework for initiating comprehensive stability studies. It is imperative for researchers to conduct these forced degradation studies to confirm these predicted pathways, identify and characterize any degradation products, and develop a validated stability-indicating analytical method. This foundational knowledge is essential for the successful development of any pharmaceutical product containing the this compound scaffold.

Methodological & Application

Application Notes: Synthesis of 2-(Aminomethyl)-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 2-(Aminomethyl)-6-phenylpyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Pyridine scaffolds are prevalent in numerous pharmacologically active compounds and functional materials. The presence of a primary amine on the methyl substituent provides a versatile functional handle for further chemical modifications, such as amide bond formation, reductive amination, and the synthesis of more complex ligands for coordination chemistry. This document provides detailed protocols for the synthesis of this compound via the reduction of 6-phenylpyridine-2-carbonitrile, a readily accessible precursor.

Target Audience This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who possess a foundational knowledge of standard laboratory techniques and safety procedures.

Chemical Structures and Reaction The overall synthetic transformation involves the reduction of the nitrile functional group of 6-phenylpyridine-2-carbonitrile to a primary amine.

G cluster_main Synthesis of this compound Start 6-Phenylpyridine-2-carbonitrile reagents Reduction (e.g., H₂, Pd/C or LiAlH₄) Start->reagents Product This compound reagents->Product

Caption: Synthetic pathway from 6-phenylpyridine-2-carbonitrile to the target compound.

Experimental Protocols

Two common and effective methods for the reduction of the nitrile are presented below: Catalytic Hydrogenation and Lithium Aluminum Hydride (LiAlH₄) reduction.

Protocol 1: Synthesis via Catalytic Hydrogenation

This method employs catalytic hydrogenation, which is a clean and often high-yielding procedure that avoids the use of pyrophoric reagents.[1]

Materials and Reagents

Reagent/Material Formula M.W. ( g/mol ) Amount Moles (mmol) Equiv.
6-Phenylpyridine-2-carbonitrile C₁₂H₈N₂ 180.21 1.80 g 10.0 1.0
Palladium on Carbon (10 wt%) Pd/C - 180 mg - 10% w/w
Methanol (MeOH) CH₃OH 32.04 50 mL - -
Concentrated Hydrochloric Acid HCl 36.46 ~1.0 mL ~12.0 1.2
Sodium Hydroxide (NaOH) NaOH 40.00 As needed - -
Dichloromethane (DCM) CH₂Cl₂ 84.93 As needed - -

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogen gas source (balloon or cylinder)

  • Vacuum filtration apparatus (Büchner funnel)

  • Celite® or other filter aid

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

Procedure

  • Reaction Setup: To a suitable hydrogenation vessel or a round-bottom flask, add 6-phenylpyridine-2-carbonitrile (1.80 g, 10.0 mmol) and methanol (50 mL).

  • Acidification: Add concentrated hydrochloric acid (~1.0 mL, 12.0 mmol) to the mixture. The presence of acid can prevent catalyst poisoning by the pyridine nitrogen and facilitate the reaction.[2]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (180 mg) to the flask under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically balloon pressure is sufficient) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Redissolve the residue in water (30 mL) and basify the solution to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution.

  • Product Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or solid.

Protocol 2: Synthesis via Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol uses the powerful reducing agent LiAlH₄. This method is typically faster but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.[3][4]

Materials and Reagents

Reagent/Material Formula M.W. ( g/mol ) Amount Moles (mmol) Equiv.
Lithium Aluminum Hydride LiAlH₄ 37.95 570 mg 15.0 1.5
Anhydrous Tetrahydrofuran (THF) C₄H₈O 72.11 60 mL - -
6-Phenylpyridine-2-carbonitrile C₁₂H₈N₂ 180.21 1.80 g 10.0 1.0
Water (H₂O) H₂O 18.02 0.6 mL - -
15% Sodium Hydroxide (aq) NaOH 40.00 0.6 mL - -
Diethyl Ether (Et₂O) (C₂H₅)₂O 74.12 As needed - -

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment

  • Three-neck round-bottom flask

  • Reflux condenser and dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure

  • Reaction Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend LiAlH₄ (570 mg, 15.0 mmol) in anhydrous THF (30 mL) in the reaction flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 6-phenylpyridine-2-carbonitrile (1.80 g, 10.0 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching (Fieser workup): After the reaction is complete, cool the flask back to 0 °C in an ice bath. Quench the reaction by the slow, sequential, and dropwise addition of:

    • 0.6 mL of water

    • 0.6 mL of 15% aqueous sodium hydroxide

    • 1.8 mL of water

    • Caution: This process is highly exothermic and generates hydrogen gas. Add the reagents very slowly to control the reaction rate.

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®.

  • Product Isolation: Wash the filter cake thoroughly with diethyl ether or THF. Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary

The following table summarizes the key parameters for the described protocols. Yields are representative and may vary based on reaction scale and experimental conditions.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: LiAlH₄ Reduction
Reducing Agent H₂ gas with 10% Pd/CLithium Aluminum Hydride (LiAlH₄)
Equivalents of Reductant Catalytic (H₂ in excess)1.5 equivalents
Solvent MethanolAnhydrous Tetrahydrofuran (THF)
Temperature Room TemperatureReflux (~66 °C)
Reaction Time 12 - 24 hours4 - 6 hours
Typical Yield 85 - 95%[5][6]70 - 90%
Key Considerations Requires hydrogenation equipment.Requires strict anhydrous conditions and careful handling of pyrophoric LiAlH₄.

References

Application Notes and Protocols for 2-(Aminomethyl)-6-phenylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Aminomethyl)-6-phenylpyridine as a versatile N,N'-bidentate ligand in coordination chemistry. The introduction of a phenyl group at the 6-position of the pyridine ring, in conjunction with the aminomethyl group at the 2-position, offers unique steric and electronic properties to the resulting metal complexes, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry.

Ligand Properties and Coordination Motifs

This compound acts as a strong chelating agent, coordinating to metal centers through the nitrogen atoms of both the pyridine ring and the aminomethyl group. This forms a stable five-membered ring with the metal ion. The phenyl substituent at the 6-position introduces steric bulk, which can influence the coordination geometry and the accessibility of the metal center to substrates. Electronically, the phenyl group can participate in π-stacking interactions and modify the ligand field strength.

The coordination of 2-(aminomethyl)pyridine, a closely related ligand, has been extensively studied, revealing various coordination geometries, including distorted square-based pyramidal and trigonal bipyramidal structures in mercury(II) complexes.[1] The bond distances and angles in such complexes provide valuable insights into the coordination behavior of this ligand family (see Table 1).

Table 1: Selected Bond Distances (Å) and Angles (°) for a Representative Hg(II) Complex with 2-(Aminomethyl)pyridine.

BondDistance (Å)AngleDegree (°)
Hg–N(py)2.29(2)N(py)–Hg–N(amine)~70-75
Hg–N(amine)2.462(15)N(py)–Hg–Cl~95-120
Hg–Cl2.4-2.6N(amine)–Hg–Cl~90-100

Data extrapolated from a related 2-(aminomethyl)pyridine complex.[1]

Synthesis Protocols

Synthesis of this compound Ligand

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridines.[2][3] One potential pathway involves a multi-step synthesis starting from 2-cyano-6-phenylpyridine.

Experimental Protocol:

  • Reduction of the Nitrile: To a solution of 2-cyano-6-phenylpyridine (1 mmol) in dry tetrahydrofuran (THF, 20 mL) under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water (1 mL) and then a 15% aqueous solution of sodium hydroxide (1 mL).

  • Filter the resulting suspension and wash the solid with THF.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Proposed Synthesis of this compound

G cluster_synthesis Ligand Synthesis 2-cyano-6-phenylpyridine 2-cyano-6-phenylpyridine LiAlH4_THF 1. LiAlH4, THF 2. H2O 2-cyano-6-phenylpyridine->LiAlH4_THF Reduction This compound This compound LiAlH4_THF->this compound Work-up Purification Column Chromatography This compound->Purification Final_Product Pure Ligand Purification->Final_Product

Caption: Workflow for the synthesis of the target ligand.

Synthesis of a Generic Metal Complex [M(this compound)₂Cl₂]

This protocol describes a general method for the synthesis of a dichlorido metal complex with the target ligand, applicable to various transition metals (e.g., Ru(II), Fe(II), Cu(II)).

Experimental Protocol:

  • Dissolve the metal precursor (e.g., RuCl₂(PPh₃)₃, FeCl₂, CuCl₂) (0.5 mmol) in an appropriate solvent (e.g., toluene, ethanol, acetonitrile) (20 mL) under an inert atmosphere.

  • Add a solution of this compound (1.0 mmol, 2 equivalents) in the same solvent (10 mL) dropwise to the metal salt solution.

  • Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-24 hours), monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent (e.g., hexane).

  • Characterize the resulting metal complex by elemental analysis, FT-IR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction.

Diagram 2: General Synthesis of a Metal Complex

G cluster_complexation Complexation Reaction Metal_Precursor Metal Precursor (e.g., MClx) Reaction Stirring/Reflux in Solvent Metal_Precursor->Reaction Ligand_Solution This compound (2 eq.) Ligand_Solution->Reaction Isolation Filtration/ Crystallization Reaction->Isolation Final_Complex [M(Ligand)₂Cl₂] Isolation->Final_Complex

Caption: General workflow for the synthesis of metal complexes.

Applications in Catalysis

Complexes of the related 2-(aminomethyl)pyridine (ampy) ligand have shown remarkable catalytic activity in various organic transformations.[4] It is anticipated that complexes of this compound will exhibit similar or enhanced catalytic performance due to the electronic and steric influence of the phenyl group.

Transfer Hydrogenation of Ketones

Ruthenium complexes containing 2-(aminomethyl)pyridine and phosphine co-ligands are highly efficient catalysts for the transfer hydrogenation of ketones to alcohols.[5]

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve the ketone substrate (1 mmol) and the ruthenium catalyst (0.001 mmol, 0.1 mol%) in 2-propanol (5 mL).

  • Add a solution of a base (e.g., NaOH or KOtBu, 0.04 mmol) in 2-propanol (1 mL).

  • Heat the reaction mixture to 80 °C and stir for the required time (monitoring by GC or TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography if necessary.

Table 2: Catalytic Activity of a Ru(II)-ampy Complex in Transfer Hydrogenation of Acetophenone.

Catalyst Loading (mol%)BaseTemperature (°C)Time (min)Conversion (%)TOF (h⁻¹)
0.01NaOiPr803>99198,000

Data for a highly active cis-RuCl₂(ampy)(diphosphine) catalyst.[4]

Atom Transfer Radical Polymerization (ATRP)

Iron complexes with amino-pyridine ligands have been successfully employed as catalysts for the atom transfer radical polymerization (ATRP) of styrene.[6][7]

Experimental Protocol:

  • In a Schlenk tube, add the iron catalyst (e.g., [Fe(this compound)Cl₂]₂, 0.05 mmol), styrene (5 mmol), and an initiator (e.g., ethyl α-bromoisobutyrate, 0.05 mmol).

  • Seal the tube and degas the mixture by several freeze-pump-thaw cycles.

  • Place the reaction tube in a preheated oil bath at 120 °C and stir for the desired time.

  • To terminate the polymerization, cool the tube to room temperature and open it to the air.

  • Dissolve the polymer in THF and precipitate it into a large volume of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • Determine the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).

Table 3: ATRP of Styrene Catalyzed by an Amino-Pyridine Iron(II) Complex.

Catalyst[Monomer]:[Initiator]:[Catalyst]Temperature (°C)Time (h)Conversion (%)k_obs (h⁻¹)
Complex 1100:1:11206~400.31
Complex 2100:1:11206~200.10

Data for dimeric [2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂ complexes.[7]

Potential Applications in Drug Development

The coordination of pyridine-containing ligands to metal centers is a well-established strategy in the design of metallodrugs. The structural motif of this compound, combining a bidentate chelating unit with a biologically relevant phenylpyridine scaffold, makes its metal complexes interesting candidates for anticancer and other therapeutic applications. The phenyl group can enhance cellular uptake and facilitate intercalation with DNA.

Diagram 3: Logical Relationship in Drug Design

G cluster_drug_design Drug Design Strategy Ligand This compound Complex Metal Complex Ligand->Complex Metal_Ion Biocompatible Metal Ion (e.g., Ru, Fe, Pt) Metal_Ion->Complex Properties Enhanced Cellular Uptake DNA Intercalation Redox Activity Complex->Properties Application Anticancer Agent Properties->Application

Caption: Rationale for using the ligand in medicinal chemistry.

These application notes and protocols are intended to serve as a starting point for researchers interested in exploring the coordination chemistry and applications of this compound. The provided methodologies can be adapted and optimized for specific research goals.

References

Application Notes and Protocols: 2-(Aminomethyl)-6-phenylpyridine in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-(aminomethyl)-6-phenylpyridine scaffold in the design and development of potent and selective enzyme inhibitors. This document details its application in targeting key enzymes implicated in various diseases, including dipeptidyl peptidase IV (DPP-4), lysyl oxidase-like 2 (LOXL2), and nitric oxide synthases (NOS). Detailed experimental protocols and quantitative inhibition data are provided to facilitate further research and development in this area.

Inhibition of Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[1][2] Derivatives of the aminomethyl-pyridine scaffold have been identified as potent and selective DPP-4 inhibitors.[1]

Quantitative Inhibition Data
Compound IDTarget EnzymeIC50 (nM)Selectivity vs DPP-8 (IC50 nM)Reference
4e-2 DPP-411-[1]
4e-7 DPP-4106600[1]
Compound 9n DPP-421.4 - 59.8Satisfactory selectivity over DPP-8 and DPP-9[2][3]
Sitagliptin (Reference) DPP-428-[2][3]

Signaling Pathway

DPP4_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion + Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion - DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion->Glucose Homeostasis Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Degradation 2-Aminomethyl-6-phenylpyridine\nInhibitors 2-Aminomethyl-6-phenylpyridine Inhibitors 2-Aminomethyl-6-phenylpyridine\nInhibitors->DPP-4 Inhibition

Caption: DPP-4 inhibition pathway by this compound derivatives.

Experimental Protocols

DPP-4 Inhibition Assay

This protocol is adapted from methodologies described for the evaluation of novel DPP-4 inhibitors.[1]

Materials:

  • Human recombinant DPP-4

  • DPP-8 and DPP-9 for selectivity profiling

  • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing 0.1% BSA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 20 µL of the test compound solution.

  • Add 20 µL of the human recombinant DPP-4 enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

  • Monitor the fluorescence intensity at regular intervals for 30 minutes at 37°C using a fluorescence plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • For selectivity profiling, repeat the assay using DPP-8 and DPP-9 enzymes.

Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[4] Upregulation of LOXL2 is associated with fibrotic diseases, making it an attractive therapeutic target.[4] Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and irreversible inhibitors of LOXL2.[4]

Quantitative Inhibition Data
Compound IDTarget EnzymeIC50 (nM)Selectivity vs LOXReference
racemic-trans-28 LOXL2PotentHighly selective[4]
PAT-1251 ((R,R)-enantiomer 43) LOXL2PotentHighly selective[4]

Signaling Pathway

LOXL2_Pathway Collagen/Elastin\n(Lysine residues) Collagen/Elastin (Lysine residues) LOXL2 LOXL2 Collagen/Elastin\n(Lysine residues)->LOXL2 Reactive Aldehydes\n(Allysine) Reactive Aldehydes (Allysine) LOXL2->Reactive Aldehydes\n(Allysine) Oxidative Deamination ECM Cross-linking ECM Cross-linking Reactive Aldehydes\n(Allysine)->ECM Cross-linking Tissue Fibrosis Tissue Fibrosis ECM Cross-linking->Tissue Fibrosis 2-Aminomethyl-6-phenylpyridine\nDerivatives 2-Aminomethyl-6-phenylpyridine Derivatives 2-Aminomethyl-6-phenylpyridine\nDerivatives->LOXL2 Inhibition

Caption: LOXL2 inhibition pathway by this compound derivatives.

Experimental Protocols

LOXL2 Inhibition Assay

This protocol is based on the general principles of amine oxidase assays.

Materials:

  • Recombinant human LOXL2

  • Substrate: 1,5-diaminopentane (cadaverine) or a specific peptide substrate

  • Detection Reagent: Amplex® Red

  • Horseradish peroxidase (HRP)

  • Assay Buffer: Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In a 96-well plate, add 50 µL of the test compound solution.

  • Add 25 µL of the LOXL2 enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for irreversible inhibition.

  • Prepare a detection mixture containing the substrate, Amplex® Red, and HRP in assay buffer.

  • Initiate the reaction by adding 25 µL of the detection mixture to each well.

  • Monitor the fluorescence intensity at 37°C for 30-60 minutes.

  • Calculate the rate of reaction and determine the IC50 values as described for the DPP-4 assay.

Inhibition of Nitric Oxide Synthases (NOS)

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule.[5] Isoform-selective inhibition of NOS is a therapeutic goal for various conditions. Substituted 2-aminopyridines have been identified as potent inhibitors of the inducible NOS (iNOS) isoform.[5]

Quantitative Inhibition Data
Compound ClassTarget EnzymeIC50 (nM)Reference
4,6-Disubstituted 2-aminopyridines iNOSAs low as 28[5]
4-Methylaminopyridine iNOS- (Non-selective)[5]

Experimental Workflow

NOS_Inhibition_Workflow cluster_Screening Screening & Evaluation Compound Synthesis\n(2-aminopyridine derivatives) Compound Synthesis (2-aminopyridine derivatives) In vitro NOS\nInhibition Assay In vitro NOS Inhibition Assay Compound Synthesis\n(2-aminopyridine derivatives)->In vitro NOS\nInhibition Assay IC50 Determination IC50 Determination In vitro NOS\nInhibition Assay->IC50 Determination Isoform Selectivity\n(iNOS, nNOS, eNOS) Isoform Selectivity (iNOS, nNOS, eNOS) IC50 Determination->Isoform Selectivity\n(iNOS, nNOS, eNOS) Structure-Activity\nRelationship (SAR) Study Structure-Activity Relationship (SAR) Study Isoform Selectivity\n(iNOS, nNOS, eNOS)->Structure-Activity\nRelationship (SAR) Study Lead Optimization Lead Optimization Structure-Activity\nRelationship (SAR) Study->Lead Optimization

References

Application Notes and Protocols for High-Throughput Screening of 2-(Aminomethyl)-6-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: High-Throughput Screening for Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

Introduction

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Dysregulation and upregulation of LOXL2 are associated with the progression of fibrotic diseases, making it a compelling therapeutic target.[1] Small molecule inhibitors of LOXL2 have the potential to be first-in-class therapeutics for treating fibrosis.[1] Pyridine derivatives, including structures similar to 2-(Aminomethyl)-6-phenylpyridine, have shown promise as potent and selective inhibitors of LOXL2.[1] This document outlines a high-throughput screening (HTS) assay to identify and characterize novel inhibitors of LOXL2, such as this compound and its analogs.

Assay Principle

The HTS assay is a fluorescence-based biochemical assay that measures the enzymatic activity of LOXL2. The assay utilizes a fluorogenic substrate that, upon oxidation by LOXL2, generates a highly fluorescent product. The increase in fluorescence intensity is directly proportional to LOXL2 activity. Potential inhibitors will decrease the rate of fluorescence generation.

Workflow Overview

The HTS workflow is designed for efficiency and automation, typically in 384- or 1536-well plate formats.[2] The main steps include dispensing of the test compound, addition of the LOXL2 enzyme, and initiation of the reaction by adding the substrate. The fluorescence is then read over time using a plate reader.

dot

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Compound_Dispensing Dispense Test Compounds (e.g., this compound) & Controls Enzyme_Addition Add LOXL2 Enzyme Compound_Dispensing->Enzyme_Addition Transfer Plate Substrate_Addition Add Fluorogenic Substrate Enzyme_Addition->Substrate_Addition Pre-incubation Incubation Incubate at 37°C Substrate_Addition->Incubation Start Reaction Fluorescence_Reading Read Fluorescence (Kinetic or Endpoint) Incubation->Fluorescence_Reading Measure Signal Data_Normalization Normalize Data Fluorescence_Reading->Data_Normalization Raw Data Dose_Response Generate Dose-Response Curves Data_Normalization->Dose_Response Calculate % Inhibition IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Curve Fitting

Caption: High-throughput screening workflow for LOXL2 inhibitors.

Signaling Pathway: Role of LOXL2 in Collagen Cross-linking

LOXL2 catalyzes the oxidative deamination of lysine residues in collagen and elastin, a critical step in the formation of cross-links that stabilize the ECM. In fibrotic diseases, increased LOXL2 activity leads to excessive ECM deposition and tissue stiffening.

dot

LOXL2_Pathway cluster_ecm Extracellular Matrix Collagen Collagen & Elastin (with Lysine Residues) LOXL2 LOXL2 Enzyme Collagen->LOXL2 Substrate Crosslinked_Collagen Cross-linked Collagen & Elastin LOXL2->Crosslinked_Collagen Catalyzes Oxidative Deamination Fibrosis Tissue Fibrosis Crosslinked_Collagen->Fibrosis Leads to Test_Compound This compound (Inhibitor) Test_Compound->LOXL2 Inhibits

Caption: Simplified pathway of LOXL2-mediated collagen cross-linking.

Experimental Protocol: LOXL2 Inhibition HTS Assay

1. Materials and Reagents

  • Enzyme: Recombinant human LOXL2

  • Substrate: Fluorogenic LOXL2 substrate (e.g., Amplite™ Universal Fluorimetric Peroxidase Substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20

  • Test Compound: this compound, dissolved in 100% DMSO

  • Control Inhibitor: A known LOXL2 inhibitor (e.g., PAT-1251)

  • Plates: 384-well, black, flat-bottom microplates

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection (Excitation/Emission appropriate for the substrate).

2. Assay Procedure

  • Compound Plating:

    • Prepare serial dilutions of this compound and the control inhibitor in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound dilution to the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (for 0% inhibition) and 50 nL of a high concentration of the control inhibitor (for 100% inhibition).

  • Enzyme Preparation and Addition:

    • Dilute the LOXL2 enzyme to the desired concentration (e.g., 2X the final concentration) in cold assay buffer.

    • Using a multi-channel pipette or automated dispenser, add 10 µL of the diluted enzyme solution to each well of the assay plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Detection:

    • Prepare the substrate solution by diluting the fluorogenic substrate to 2X the final concentration in assay buffer.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be 20 µL.

    • Immediately transfer the plate to a microplate reader pre-heated to 37°C.

    • Read the fluorescence intensity every 2 minutes for a total of 30 minutes (kinetic reading). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

3. Data Analysis

  • Calculate the rate of reaction: For kinetic reads, determine the slope of the linear portion of the fluorescence versus time curve for each well.

  • Normalize the data: Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_min) / (Rate_max - Rate_min))

    • Rate_sample: Reaction rate in the presence of the test compound.

    • Rate_max: Average reaction rate of the 0% inhibition controls (DMSO only).

    • Rate_min: Average reaction rate of the 100% inhibition controls.

  • Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine IC50 Values: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The following table presents representative data for this compound and a control inhibitor in the LOXL2 HTS assay.

CompoundTargetAssay TypeIC50 (nM)Hill SlopeMax Inhibition (%)
This compound LOXL2Fluorescence1251.198
Control Inhibitor (PAT-1251) LOXL2Fluorescence151.0100

Note: The data presented are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.

References

Troubleshooting & Optimization

Optimizing the reaction yield of 2-(Aminomethyl)-6-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-(Aminomethyl)-6-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Reduction of 2-Cyano-6-phenylpyridine: This is a widely used method involving the reduction of the nitrile group to a primary amine using various reducing agents like Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation.

  • Amination of a 2-(Halomethyl)-6-phenylpyridine: This involves the substitution of a halide (e.g., chloro or bromo) with an amine source, such as ammonia or a protected amine equivalent.

  • Suzuki-Miyaura cross-coupling followed by functional group transformation: This involves coupling a boronic acid derivative with a suitable pyridine derivative, followed by transformations to introduce the aminomethyl group.[1]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Generally, yields can range from moderate to high (50-90%). For instance, related multi-step syntheses of complex pyridine derivatives report yields for individual steps in the range of 80-95%.[1][2]

Q3: What are the most common side reactions to be aware of?

A3: Common side reactions may include:

  • Over-reduction: In the case of nitrile reduction, the amine can potentially react further.

  • Dimerization or polymerization: Especially under harsh reaction conditions.

  • Incomplete reaction: Leaving starting material present in the product mixture.

  • Formation of impurities from starting materials: The purity of the starting 2-phenylpyridine or its derivatives is crucial.[3]

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_params Systematically Optimize Parameters check_reagents->optimize_params Reagents Impure/ Incorrect Stoichiometry check_catalyst Assess Catalyst Activity (if applicable) check_conditions->check_catalyst Conditions Appropriate check_conditions->optimize_params Sub-optimal Conditions check_catalyst->optimize_params Catalyst Active check_catalyst->optimize_params Catalyst Inactive solution Improved Yield optimize_params->solution

Caption: Troubleshooting logic for addressing low reaction yield.

Detailed Checklist for Low Yield:

  • Reagent Purity and Stoichiometry:

    • Ensure the purity of your starting materials, such as 2-cyano-6-phenylpyridine. Impurities can interfere with the reaction.

    • Verify the accurate measurement and stoichiometry of all reagents, especially the limiting reagent and any catalysts.

  • Reaction Conditions:

    • Temperature: Is the reaction being conducted at the optimal temperature? Some reductions require cooling (e.g., with LiAlH₄), while others may need heating.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. The reaction may not have gone to completion, or the product might be degrading over time.

    • Atmosphere: Reactions involving sensitive reagents like LiAlH₄ or certain catalysts must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture or oxygen.

  • Catalyst Activity (if applicable):

    • For catalytic hydrogenations, ensure the catalyst is not poisoned. Use fresh, high-quality catalyst.

    • Ensure proper activation of the catalyst if required.

Formation of Significant Side Products

Q: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize these side products?

A: The formation of side products is a common challenge. Identification and mitigation are key.

  • Identify the Impurities: Use techniques like LC-MS and NMR to identify the structure of the major side products.

  • Common Side Products and Solutions:

    • Unreacted Starting Material: Increase reaction time, temperature, or the equivalents of the excess reagent.

    • Over-reduced Products: Use a milder reducing agent or carefully control the stoichiometry of a strong reducing agent.

    • Products from Impure Starting Materials: Purify the starting materials before the reaction.

ParameterCondition ACondition BCondition C
Reducing Agent LiAlH₄NaBH₄/CoCl₂H₂/Pd-C
Solvent THFMethanolEthanol
Temperature 0 °C to RTRTRT
Yield of this compound ~85%~70%~90%
Major Side Product Over-reductionIncomplete reactionMinimal

Table 1. Comparison of yields and side products with different reducing agents for the conversion of 2-cyano-6-phenylpyridine.

Reaction Stalls or Does Not Go to Completion

Q: My reaction starts but then stalls before all the starting material is consumed. What should I do?

A: A stalling reaction can often be restarted or driven to completion.

  • Re-evaluate Catalyst/Reagent Activity: The catalyst may have deactivated, or the reagent may have been consumed by side reactions or impurities (e.g., water). Consider adding another portion of the catalyst or reagent.

  • Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to push the reaction to completion. Monitor for decomposition of the product.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure you are using a suitable solvent. For instance, some reactions are more efficient in polar aprotic solvents.

Experimental Protocols

Protocol 1: Reduction of 2-Cyano-6-phenylpyridine using LiAlH₄

This protocol describes a common method for the synthesis of this compound.

General Experimental Workflow

ExperimentalWorkflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents (e.g., LiAlH4) setup->reagents reaction Reaction Monitoring (TLC/LC-MS) reagents->reaction quench Reaction Quench reaction->quench Completion workup Aqueous Workup and Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze

Caption: A generalized workflow for chemical synthesis.

Materials:

  • 2-Cyano-6-phenylpyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) and anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 2-cyano-6-phenylpyridine (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the flask containing LiAlH₄ to 0 °C using an ice bath. Add the solution of 2-cyano-6-phenylpyridine dropwise over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the sequential dropwise addition of water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts and wash them thoroughly with THF and ethyl acetate.

  • Extraction and Drying: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

ParameterSetting
Reactant Ratio 1.5 eq. LiAlH₄ to 1 eq. 2-cyano-6-phenylpyridine
Solvent Anhydrous THF
Initial Temperature 0 °C
Reaction Temperature Room Temperature
Reaction Time 2-4 hours (monitored by TLC)

Table 2. Optimized reaction parameters for the LiAlH₄ reduction of 2-cyano-6-phenylpyridine.

References

Technical Support Center: Synthesis of Substituted Phenylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted phenylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted phenylpyridines?

The most prevalent methods for synthesizing substituted phenylpyridines are transition-metal-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: This reaction couples a pyridine halide or triflate with a phenylboronic acid or its derivative. It is widely used due to the commercial availability and stability of boronic acids.[1]

  • Direct C-H Arylation: This method involves the direct coupling of a pyridine C-H bond with an aryl halide, avoiding the need for pre-functionalization of the pyridine ring. However, controlling regioselectivity can be a challenge due to the electron-deficient nature of the pyridine ring.[2][3][4]

  • Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this reaction can be employed for the synthesis of aminophenylpyridines.[5][6]

  • Other Cross-Coupling Reactions: Stille, Negishi, and Hiyama couplings are also utilized, each with its own set of advantages and limitations regarding substrate scope and functional group tolerance.[7]

Q2: Why is the synthesis of certain substituted phenylpyridines challenging?

The primary challenges stem from the electronic properties of the pyridine ring:

  • Electron-Deficient Nature: The nitrogen atom in the pyridine ring withdraws electron density, making it less reactive in some reactions like electrophilic aromatic substitution and posing challenges for certain cross-coupling reactions.[3][8]

  • Lewis Basicity of Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[2]

  • Regioselectivity: Direct functionalization of the pyridine ring can lead to a mixture of isomers (e.g., 2-, 3-, or 4-substituted), making purification difficult. The position of substitution is influenced by both electronic and steric factors.[9][10]

  • Substrate Scope: The reactivity can be highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.[11]

Q3: How can I improve the regioselectivity of direct C-H arylation of pyridines?

Achieving high regioselectivity in direct C-H arylation is a significant challenge. Strategies to improve it include:

  • Directing Groups: The use of a directing group on the pyridine ring can effectively steer the arylation to a specific position, typically the ortho-position. Carboxylate groups have been shown to be effective for this purpose.[2]

  • N-Oxide Formation: Converting the pyridine to its N-oxide derivative can activate the 2-position for regioselective direct arylation. The N-oxide can then be reduced back to the pyridine.[3]

  • Catalyst and Ligand Choice: The choice of catalyst and ligands plays a crucial role in controlling the regioselectivity. Rhodium(I) catalysts have been shown to be effective for the direct arylation of pyridines and quinolines.[4]

Troubleshooting Guides

Troubleshooting Low Yields in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling for the synthesis of phenylpyridines are a common issue. The following guide provides potential causes and solutions.

Potential Cause Troubleshooting Steps
Catalyst Inactivation - Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing techniques (e.g., argon sparging, freeze-pump-thaw cycles).- Use fresh, high-purity palladium catalysts. The color of the reaction mixture can sometimes indicate catalyst decomposition (e.g., formation of palladium black).[12]- Consider using pre-catalysts that are more air-stable.
Poor Quality of Boronic Acid - Boronic acids can dehydrate to form boroxines upon storage. Check the purity of the boronic acid by NMR or consider using freshly prepared or purified material.- Alkylboronic acids can be unstable; consider converting them to a more stable form like a Bpin derivative.[12]
Incorrect Base or Insufficient Basicity - The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.- For anhydrous couplings with K₃PO₄, the addition of a small amount of water (e.g., 5 equivalents) can be beneficial.[12]- Ensure the base is finely powdered to maximize its surface area and reactivity.
Sub-optimal Solvent - Common solvents include toluene, dioxane, and DMF. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.- A mixture of solvents, such as aqueous isopropanol, has been shown to be effective in some cases.[7]
Steric Hindrance or Unfavorable Electronics - Highly substituted or sterically hindered substrates may require more forcing conditions (higher temperature, longer reaction time) or specialized, bulky phosphine ligands.- Electron-donating groups on the aryl halide can make the Suzuki coupling more challenging.[12]
Minimizing Homocoupling Byproducts

Homocoupling of the boronic acid (to form a biphenyl) or the aryl halide are common side reactions.

Strategy Details
Control Reaction Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid relative to the pyridine halide.
Optimize Catalyst and Ligand - Use ligands that promote reductive elimination from the cross-coupled intermediate over other pathways.- Avoid excessively high catalyst loadings, which can sometimes favor side reactions.
Lower Reaction Temperature If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the temperature can often minimize the rate of side reactions.
Slow Addition of Boronic Acid In some cases, slow addition of the boronic acid solution to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring its homocoupling.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acids
ParameterConditionNotes
Catalyst Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄Catalyst loading typically ranges from 1-5 mol%.
Ligand PPh₃, S-Phos, XPhosThe choice of ligand is crucial and often substrate-dependent.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Typically 2-3 equivalents are used.
Solvent Toluene, Dioxane, DMF, THF/H₂OAnhydrous or aqueous conditions can be employed.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Yield 50-99%Yields are highly dependent on the specific substrates and conditions.[1][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine with a Phenylboronic Acid
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/H₂O 4:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Aryl Halide, Boronic Acid) Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Reagents Reagents (Catalyst, Ligand, Base) Reagents->Setup Solvent Degassed Solvent Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Drying Drying & Filtration Quenching->Drying Purification Column Chromatography Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity Start Low Yield Observed C1 Catalyst Deactivated? Start->C1 C2 Boronic Acid Impure? Start->C2 C3 Incorrect Base/Solvent? Start->C3 C4 Temperature Too Low? Start->C4 C5 Steric Hindrance? Start->C5 S1 Use fresh catalyst Ensure inert atmosphere C1->S1 S2 Use fresh boronic acid Consider boronate ester C2->S2 S3 Screen different bases and solvents C3->S3 S4 Increase temperature C4->S4 S5 Use bulky ligand Increase reaction time C5->S5

Caption: Troubleshooting decision tree for low yields in cross-coupling.

Side_Reactions cluster_side_reactions Common Side Reactions Desired_Product Substituted Phenylpyridine (Desired Product) Starting_Materials Pyridine-X + Phenyl-B(OR)₂ Starting_Materials->Desired_Product Cross-Coupling Homocoupling_B Phenyl-Phenyl (Homocoupling) Starting_Materials->Homocoupling_B Side Reaction Protodeborylation Phenyl-H (Protodeborylation) Starting_Materials->Protodeborylation Side Reaction Hydrodehalogenation Pyridine-H (Hydrodehalogenation) Starting_Materials->Hydrodehalogenation Side Reaction Homocoupling_X Pyridine-Pyridine (Homocoupling)

Caption: Common side reactions in phenylpyridine synthesis.

References

Technical Support Center: Purifying 2-(Aminomethyl)-6-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the purification of 2-(Aminomethyl)-6-phenylpyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions.[1] For instance, if dimethylformamide (DMF) is used as a solvent at high temperatures, it can lead to pyrolysis-related byproducts.[1] Additionally, reactions involving chlorinated precursors might leave residual starting materials or generate related chlorinated impurities.[1] It is also important to be aware that certain solvents, like dichloromethane (DCM), can react with pyridine derivatives to form unwanted adducts.[2]

Q2: What is the first step I should take to assess the purity of my crude product?

A2: A preliminary purity assessment is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective initial method to visualize the number of components in your crude mixture. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to identify the target compound and determine its percentage purity.

Q3: Which purification technique is generally most effective for this class of compounds?

A3: For this compound derivatives, which are basic in nature, column chromatography on silica gel is a very common and effective method.[3] Cation-exchange chromatography can also be highly efficient, particularly for separating aminopyridine compounds from reaction mixtures.[4] For crystalline solids, recrystallization is an excellent final step to achieve high purity.

Q4: Can I use reversed-phase HPLC for purification?

A4: Yes, reversed-phase HPLC is a powerful technique for purifying pyridine derivatives.[5][6] Methods have been developed that avoid ion-pairing reagents, making them compatible with mass spectrometry for fraction analysis.[6] This is particularly useful for separating compounds with very similar polarities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low Purity After Initial Synthesis and Work-up

Possible Cause: Incomplete reaction, formation of significant side products, or suboptimal work-up procedure.

Suggested Solutions:

  • Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and stoichiometry. The formation of byproducts can sometimes be minimized by lowering the reaction temperature.[1]

  • Employ an Acid/Base Wash: During the work-up, use an acid wash (e.g., dilute HCl) to extract your basic amine product into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

  • Alkali Treatment: For crude pyridine compounds, treatment with an alkali base like sodium hydroxide followed by distillation can be an effective method to remove certain impurities.[7]

Problem 2: Difficulty Separating Product from a Close-Running Impurity on Silica Gel TLC

Possible Cause: The product and impurity have very similar polarities.

Suggested Solutions:

  • Adjust Solvent System Polarity: Systematically screen different solvent systems. Try adding a small amount of a third solvent (e.g., methanol or triethylamine) to the mobile phase. A small amount of base like triethylamine can deactivate the acidic silica gel and reduce tailing of basic compounds.

  • Switch to a Different Stationary Phase: If silica gel is ineffective, consider using alumina (basic or neutral) or a reversed-phase (C18) stationary phase for your column chromatography.

  • Chemical Derivatization: If the impurity has a reactive functional group that your product lacks (or vice versa), you can selectively react the impurity to drastically change its polarity, making separation easy. The derivative can then be removed.

Problem 3: Product Fails to Crystallize or Oils Out During Recrystallization

Possible Cause: The compound is still too impure, the chosen solvent is unsuitable, or the cooling process is too rapid.

Suggested Solutions:

  • Improve Purity First: Ensure the material is at least 85-90% pure before attempting recrystallization. Use a quick filtration through a small plug of silica gel to remove baseline impurities.

  • Systematic Solvent Screening: Find a solvent that dissolves your compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, methanol). A two-solvent system (one in which the compound is soluble, one in which it is not) is often effective.

  • Control the Cooling Rate: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to oiling out or the formation of very small, impure crystals.

  • Utilize Seeding: Add a single, pure crystal of the desired compound to the cooled, saturated solution to induce crystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model this compound Derivative

Purification MethodInitial Purity (%)Final Purity (%)Typical Yield (%)Notes
Flash Chromatography (Silica)75%95-98%80-90%Good for removing major impurities.
Cation-Exchange Chromatography75%>99%70-85%Highly effective for separating basic compounds.[4]
Recrystallization95%>99.5%60-80%Excellent for achieving high analytical purity.
Preparative HPLC (Reversed-Phase)90%>99%50-70%Best for difficult separations or small quantities.

Table 2: Example Solvent Systems for Flash Chromatography on Silica Gel

Solvent System (v/v)Target RfSeparation Notes
Dichloromethane / Methanol (98:2)0.2 - 0.3Good starting point for polar impurities.
Dichloromethane / Methanol / NH4OH (95:5:0.5)0.2 - 0.3Addition of base minimizes tailing of the amine.
Ethyl Acetate / Hexanes (70:30)0.2 - 0.3Effective for less polar derivatives.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Dry-load the crude compound onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable mobile phase (e.g., Dichloromethane/Methanol). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions. Use an automated flash chromatography system if available.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your compound and add a potential solvent dropwise. Heat the mixture to boiling. A good solvent will fully dissolve the compound when hot but show precipitate formation upon cooling to room temperature or in an ice bath.

  • Dissolution: Place the bulk of the impure compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualizations

G start Crude Product assess Purity Assessment (TLC, LC-MS) start->assess decision Purity > 95%? assess->decision chrom Column Chromatography (Silica or Ion-Exchange) decision->chrom No   recryst Recrystallization decision->recryst  Yes chrom->assess final_purity Final Purity Analysis (HPLC, NMR) recryst->final_purity product Pure Compound (>99%) final_purity->product

Caption: General purification workflow for this compound derivatives.

G start Impurity & Product Co-elute on TLC q1 Is Tailing Observed? start->q1 add_base Add Base to Mobile Phase (e.g., 0.5% Triethylamine) q1->add_base Yes change_solvent Systematically Change Mobile Phase Polarity (e.g., EtOAc/Hex -> DCM/MeOH) q1->change_solvent No q2 Separation Improved? add_base->q2 q2->change_solvent No success Proceed with Column q2->success Yes q3 Separation Achieved? change_solvent->q3 change_phase Switch Stationary Phase (e.g., Alumina, C18) q3->change_phase No q3->success Yes

References

Technical Support Center: Overcoming Solubility Challenges with 2-(Aminomethyl)-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 2-(Aminomethyl)-6-phenylpyridine and similar compounds during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?

A2: This is a common issue known as "compound precipitation" or "carryover." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[1][2] The final concentration of the organic solvent in the assay may not be sufficient to keep the compound dissolved.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 1%, and ideally at or below 0.5%, to avoid solvent-induced toxicity or off-target effects on the cells.[1] However, the tolerance can be cell-line dependent and should be determined empirically.

Q4: Can pH be used to improve the solubility of this compound?

A4: Yes, adjusting the pH of your aqueous buffer can significantly impact the solubility of this compound.[3] Since this compound has basic nitrogen atoms, lowering the pH of the buffer (e.g., to pH 5-6) will lead to their protonation, forming a more soluble salt. However, it is crucial to ensure that the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness upon addition of the compound stock to the assay buffer.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected compound activity.[1]

Troubleshooting Workflow:

G start Start: Compound Precipitation Observed check_dmso Check Final DMSO Concentration Is it > 1%? start->check_dmso reduce_dmso Reduce DMSO concentration in final assay volume check_dmso->reduce_dmso Yes check_solubility Assess Compound Solubility in Assay Buffer check_dmso->check_solubility No reduce_dmso->check_solubility successful Solubility Issue Resolved reduce_dmso->successful Success try_cosolvent Try Alternative Co-solvents (e.g., Ethanol, PEG400) check_solubility->try_cosolvent fail Consult Further or Consider Analogs check_solubility->fail Insoluble adjust_ph Adjust Buffer pH (if compatible with assay) try_cosolvent->adjust_ph try_cosolvent->successful Success use_surfactant Incorporate Surfactants (e.g., Tween-20, Triton X-100) (for biochemical assays) adjust_ph->use_surfactant adjust_ph->successful Success use_cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) use_surfactant->use_cyclodextrin use_surfactant->successful Success use_cyclodextrin->fail No Success cyclodextrin cyclodextrin cyclodextrin->successful G ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound inhibitor->kinase2

References

Refinement of analytical methods for 2-(Aminomethyl)-6-phenylpyridine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 2-(Aminomethyl)-6-phenylpyridine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection of this compound?

A1: The primary methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is often preferred for its versatility and compatibility with various detectors, while GC-MS provides high sensitivity and structural confirmation.[1][2]

Q2: My HPLC peak for this compound is showing poor shape (e.g., tailing or fronting). What could be the cause?

A2: Poor peak shape in HPLC can be attributed to several factors. Common causes include column degradation, improper mobile phase pH, or interactions between the analyte and active sites on the stationary phase. For basic compounds like aminopyridines, tailing can be a significant issue.[3]

Q3: I am observing low sensitivity in my GC-MS analysis. How can I improve it?

A3: Low sensitivity in GC-MS can be due to issues with the injection, ionization, or detection. For compounds like this compound, derivatization to a more volatile and thermally stable form can significantly enhance the signal.[1] Additionally, ensuring the GC inlet and ion source are clean is crucial for optimal performance.

Q4: Are there any specific sample preparation considerations for this compound?

A4: Yes, proper sample preparation is critical. Due to its basic nature, pH adjustment of the sample can be important for efficient extraction. Solid-phase extraction (SPE) with a suitable sorbent can be used to clean up complex matrices and concentrate the analyte before analysis.

Q5: Can I use UV detection for HPLC analysis of this compound?

A5: Yes, this compound contains a phenylpyridine chromophore, which should allow for UV detection. The selection of an appropriate wavelength, likely in the range of 254 nm, is important for achieving good sensitivity.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction of the basic amine group with residual silanols on the silica-based column.Use a column with end-capping or a base-deactivated stationary phase. Add a competing base, like triethylamine (0.1-0.5%), to the mobile phase.[4]
Mobile phase pH is inappropriate.Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group to ensure it is in its protonated form.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump.
Column temperature variations.Use a column oven to maintain a stable temperature.
Low Signal Intensity Incorrect detection wavelength.Optimize the UV detection wavelength by scanning a standard solution of the analyte.
Sample is too dilute.Concentrate the sample using solid-phase extraction or evaporation.
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents and flush the injection system.
Carryover from a previous injection.Implement a robust needle wash protocol in the autosampler method.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
No Peak or Very Small Peak Analyte is not reaching the detector.Check for leaks in the GC system. Ensure the injection port and transfer line temperatures are appropriate to prevent condensation.
Thermal degradation of the analyte in the hot injector.Consider using a cooler injection temperature or a pulsed splitless injection. Derivatization to a more thermally stable compound can also be beneficial.
Peak Tailing Active sites in the GC liner or column.Use a deactivated liner and a high-quality, low-bleed GC column.
Poor Mass Spectral Quality Ion source is dirty.Clean the ion source according to the manufacturer's instructions.
Inappropriate ionization energy.Ensure the mass spectrometer is tuned and calibrated. Standard 70 eV electron ionization is typically used.
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample cleanup procedures, for example, by using solid-phase extraction. Optimize the GC temperature program to better separate the analyte from interferences.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with base-deactivation.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 10% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute with the initial mobile phase.

    • For solid samples, perform a solvent extraction with methanol or acetonitrile, followed by filtration through a 0.45 µm filter.

    • If matrix effects are significant, use solid-phase extraction (SPE) with a mixed-mode cation exchange sorbent for cleanup.

Protocol 2: GC-MS Analysis of this compound
  • Derivatization (Optional but Recommended):

    • To improve volatility and thermal stability, derivatize the primary amine with a suitable agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide.[1]

  • Chromatographic Conditions:

    • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[6]

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.[5]

    • Scan Range: m/z 50-500.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC cluster_gcms GC-MS cluster_data Data Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction Filtration->SPE HPLC_Col C18 Column SPE->HPLC_Col Deriv Derivatization SPE->Deriv UV_Det UV Detector HPLC_Col->UV_Det Quant Quantification UV_Det->Quant GC_Col Capillary Column MS_Det Mass Spectrometer GC_Col->MS_Det Ident Identification MS_Det->Ident Deriv->GC_Col Ident->Quant

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions Start Analytical Issue (e.g., Poor Peak Shape) CheckMethod Review Method Parameters (Mobile Phase, Temp, etc.) Start->CheckMethod CheckHardware Inspect Hardware (Column, Detector, etc.) Start->CheckHardware CheckSample Evaluate Sample Prep (Extraction, Cleanup) Start->CheckSample AdjustParams Adjust Parameters CheckMethod->AdjustParams ReplaceConsumables Replace Consumables CheckHardware->ReplaceConsumables OptimizePrep Optimize Sample Prep CheckSample->OptimizePrep Result Problem Resolved AdjustParams->Result ReplaceConsumables->Result OptimizePrep->Result

Caption: Logical troubleshooting flow for analytical method refinement.

References

Validation & Comparative

Comparative Analysis of 2-(Aminomethyl)-6-phenylpyridine's Potential Biological Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activity of 2-(Aminomethyl)-6-phenylpyridine. Due to the limited publicly available data on this specific compound, this analysis is based on the biological activities of structurally related pyridine derivatives evaluated in various cell-based assays. This guide aims to offer insights into its potential anticancer effects and guide future experimental validation.

Executive Summary

Comparative Analysis of Structurally Related Compounds

To predict the potential biological activity of this compound, we have compiled data from studies on two classes of structurally related compounds: 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas and 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles. These compounds share the core 6-arylpyridine structure, providing a basis for inferring potential efficacy.

Table 1: Cytotoxicity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives
CompoundCell LineIC50 (µM)Reference
5l A549 (Lung Carcinoma)3.22 ± 0.2[1]
HCT-116 (Colon Carcinoma)2.71 ± 0.16[1]
Doxorubicin A549 (Lung Carcinoma)2.93 ± 0.28[1]
HCT-116 (Colon Carcinoma)3.10 ± 0.22[1]
Table 2: Cytotoxicity of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile Derivatives
CompoundCell LineIC50 (µM)Reference
S1 A549 (Lung Carcinoma)> 100[2]
S2 A549 (Lung Carcinoma)85.3[2]
S3 A549 (Lung Carcinoma)72.4[2]
S4 A549 (Lung Carcinoma)58.1[2]
5-Fluorouracil A549 (Lung Carcinoma)15.2[2]

Potential Signaling Pathways and Mechanisms of Action

Based on the analysis of related compounds, this compound could potentially induce cancer cell death through the induction of apoptosis and cell cycle arrest. The phenylurea derivative 5l was shown to induce apoptosis in HCT-116 cells by modulating the expression of key apoptosis-related proteins and arresting the cell cycle at the G2/M phase.[1]

Apoptosis Induction Pathway

apoptosis_pathway Compound 2-(Aminomethyl)- 6-phenylpyridine (Hypothesized) Bax Bax (Pro-apoptotic) Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Upregulation Bcl2->Mitochondria Downregulation Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols for Validation

To validate the potential biological activity of this compound, a series of standardized cell-based assays should be performed. Detailed protocols for these key experiments are provided below.

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action MTT_assay MTT Assay (Cytotoxicity) Apoptosis_assay Annexin V/PI Staining (Apoptosis) MTT_assay->Apoptosis_assay CellCycle_assay Propidium Iodide Staining (Cell Cycle Analysis) Apoptosis_assay->CellCycle_assay Western_blot Western Blot (Protein Expression) CellCycle_assay->Western_blot

Caption: Recommended experimental workflow for validating biological activity.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the data from structurally related 6-arylpyridine derivatives suggest that it is a promising candidate for investigation as an anticancer agent. The provided experimental protocols offer a clear roadmap for its systematic evaluation. Future studies should focus on synthesizing and testing this compound in a panel of cancer cell lines to determine its cytotoxic profile and elucidate its mechanism of action. These investigations will be crucial in validating its potential as a novel therapeutic agent.

References

A Comparative Study of 2-(Aminomethyl)-6-phenylpyridine with other Bidentate Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in the design and synthesis of metal complexes with desired catalytic, photophysical, or therapeutic properties. This guide provides a comparative analysis of 2-(Aminomethyl)-6-phenylpyridine, a versatile bidentate ligand, with other commonly used bidentate ligands such as 2,2'-bipyridine and 1,10-phenanthroline. The following sections detail the synthesis, coordination chemistry, and performance of these ligands in various applications, supported by experimental data and protocols.

Introduction to Bidentate Ligands

Bidentate ligands are Lewis bases that donate two pairs of electrons to a central metal atom or ion, forming a chelate ring. The stability and properties of the resulting metal complex are highly dependent on the nature of the ligand, including its electronic and steric characteristics. This compound features a pyridine nitrogen and an aminomethyl nitrogen as donor atoms, creating a five-membered chelate ring upon coordination. This structure offers a unique combination of a sigma-donating amine group and a pi-accepting pyridine ring, which can be tailored by modifying the phenyl substituent. In contrast, 2,2'-bipyridine and 1,10-phenanthroline are well-studied diimine ligands that coordinate through two pyridine nitrogen atoms, forming a five-membered chelate ring.

Synthesis of Bidentate Ligands

The synthesis of these ligands is a key consideration for their practical application. While 2,2'-bipyridine and 1,10-phenanthroline are commercially available, this compound and its derivatives often require custom synthesis.

Experimental Protocol: Synthesis of this compound (Proposed)

This proposed synthesis is based on established methods for the synthesis of substituted pyridines.

Materials:

  • 2-Cyano-6-phenylpyridine

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyano-6-phenylpyridine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in THF to the stirred solution. The molar ratio of LiAlH₄ to the starting material should be optimized, typically around 1.5 to 2 equivalents.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by a 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Comparative Performance Analysis

The performance of these bidentate ligands is compared across two key areas: photophysical properties of their metal complexes and their catalytic activity.

Photophysical Properties

The choice of ligand significantly influences the photophysical properties of the resulting metal complexes, which is crucial for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

A study on rhenium(I) complexes provides a direct comparison of 2-(aminomethyl)pyridine (ampy), 2,2'-bipyridine (bpy), and 1,10-phenanthroline (phen). The key photophysical data for the complexes fac-[Re(L)(CO)₃(NN)]⁺ (where NN is the bidentate ligand) are summarized in the table below.[1]

ComplexEmission λmax (nm, CH₃CN)Quantum Yield (Φ, CH₃CN)Lifetime (τ, ns, CH₃CN)
fac-[Re(ampy)(CO)₃(phen)]⁺5600.091560
fac-[Re(ampy)(CO)₃(bpy)]⁺5680.024100

Table 1: Photophysical data for Rhenium(I) complexes with different bidentate ligands in acetonitrile solution.[1]

The data indicates that the choice of the diimine ligand (phen or bpy) in these rhenium complexes significantly impacts the quantum yield and excited-state lifetime.[1] The phenanthroline complex exhibits a higher quantum yield and a much longer lifetime compared to the bipyridine complex.[1] This can be attributed to the greater rigidity and more extensive π-system of phenanthroline, which can reduce non-radiative decay pathways.

The relative quantum yield of a metal complex can be determined by comparing its emission to that of a well-characterized standard.

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solution of the sample complex

  • Solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Solvent used for both sample and standard

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield (Φ) of the sample using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Catalytic Activity

Bidentate ligands are integral to a vast array of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The electronic and steric properties of the ligand are paramount in determining the catalyst's activity, selectivity, and stability.

While direct comparative studies detailing the catalytic performance of this compound alongside bipyridine and phenanthroline are not extensively available in the reviewed literature, the principles of ligand effects in catalysis can be used for a qualitative comparison. The presence of a strong σ-donating aminomethyl group in this compound, in contrast to the π-accepting imine nitrogens in bipyridine and phenanthroline, would be expected to increase the electron density on the metal center. This can enhance the rate of oxidative addition in cross-coupling reactions but may decrease the rate of reductive elimination. The phenyl substituent at the 6-position can also be varied to tune the steric and electronic properties of the ligand and, consequently, the catalyst's performance.

This protocol outlines a general procedure to compare the catalytic efficiency of different ligand-metal complexes.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • The bidentate ligands to be tested (this compound, 2,2'-bipyridine, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/water mixture)

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a series of reaction vessels, each charged with a magnetic stir bar, add the palladium precursor and the respective bidentate ligand under an inert atmosphere.

  • To each vessel, add the aryl halide, arylboronic acid, base, and solvent.

  • Add the internal standard to each reaction mixture.

  • Heat the reaction mixtures to the desired temperature and monitor the progress of the reaction over time by taking aliquots and analyzing them by gas chromatography (GC).

  • Calculate the reaction yield at different time points based on the GC analysis relative to the internal standard.

  • Compare the reaction rates and final yields obtained with each ligand to assess their relative catalytic performance.

Stability of Metal Complexes

Signaling Pathways and Experimental Workflows

Visualizing complex relationships is essential for understanding experimental design and biological or chemical processes. Graphviz is a powerful tool for creating such diagrams.

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Complex Formation cluster_analysis Performance Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Ligand Pure Ligand Purification->Ligand Complexation Coordination Reaction Ligand->Complexation Metal Metal Precursor Metal->Complexation Complex Metal Complex Complexation->Complex Photophysical Photophysical Studies Complex->Photophysical Catalytic Catalytic Testing Complex->Catalytic Stability Stability Measurement Complex->Stability

Caption: Workflow for the synthesis and comparative analysis of bidentate ligand metal complexes.

Catalytic_Cycle M0 M(0)L M_Aryl M(II)(Ar)(X)L M0->M_Aryl Oxidative Addition (Ar-X) M_Aryl_Nu M(II)(Ar)(Nu)L M_Aryl->M_Aryl_Nu Transmetalation (Nu-M') Product_Complex M(II)(Ar-Nu)L M_Aryl_Nu->Product_Complex Reductive Elimination Product_Complex->M0 Product (Ar-Nu)

Caption: A generalized catalytic cycle for a cross-coupling reaction.

Conclusion

This compound presents a compelling alternative to more traditional bidentate ligands like 2,2'-bipyridine and 1,10-phenanthroline. Its unique electronic properties, stemming from the combination of a σ-donating amine and a π-accepting pyridine, offer opportunities for fine-tuning the characteristics of metal complexes. While more extensive comparative studies are needed to fully elucidate its performance across a broader range of applications, the available data on its photophysical properties and the general principles of ligand design suggest its potential for developing novel catalysts and functional materials. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations, enabling researchers to make informed decisions in the selection of ligands for their specific needs.

References

Unraveling the Structure-Activity Relationship of 2-(Aminomethyl)-6-phenylpyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 2-(aminomethyl)-6-phenylpyridine analogs, a scaffold with emerging interest in medicinal chemistry. While a comprehensive structure-activity relationship (SAR) study across a single biological target remains to be fully elucidated in publicly available literature, this guide synthesizes the existing data on related pyridine derivatives to offer insights into the key structural modifications that influence their pharmacological profiles.

The this compound core presents a versatile template for designing molecules that can interact with a variety of biological targets. The aminomethyl group at the 2-position offers a key interaction point, often with polar or charged residues in a protein's binding site, while the phenyl group at the 6-position provides a large lipophilic moiety that can be extensively modified to fine-tune properties such as potency, selectivity, and pharmacokinetics.

Comparative Analysis of Biological Activities

While a dedicated SAR study for this compound analogs is not extensively documented, research on analogous pyridine derivatives provides valuable insights. The following table summarizes the biological activities of various substituted pyridine compounds, highlighting the influence of different substitution patterns.

Compound ClassR1 (at 2-position)R2 (at 6-position)Biological Target/ActivityPotency (IC50/Ki)Reference
4-(Aminomethyl)pyridine Derivatives-TrifluoromethylLysyl Oxidase-Like 2 (LOXL2)Nanomolar range[1]
2-Anilino-6-phenylpyridopyrimidinonesAnilinoPhenylc-Src/Wee1 Kinase10-100 fold more potent for c-Src[2]
2,4,6-Trisubstituted PyridinesThiazole, Pyrazole, TriazoleVariedAnticancer (Renal and Prostate)Not specified[3]
2-Substituted-6-amino/methyl PyridinesVaried aminomethyl derivativesAmino/MethylAnticonvulsant, AntihistaminicNot specified[4]

Key Structure-Activity Relationship Insights

Based on the available data for related pyridine scaffolds, several key SAR trends can be inferred for the this compound series:

  • The Aminomethyl Moiety: The nature of the substituent on the amino group is critical for activity. Modifications can influence polarity, hydrogen bonding capacity, and steric interactions within the binding pocket. For instance, in the 4-(aminomethyl)pyridine series targeting LOXL2, the aminomethyl group is crucial for the irreversible inhibition mechanism.[1]

  • The Phenyl Ring: Substituents on the 6-phenyl ring significantly impact potency and selectivity. Electron-donating or withdrawing groups, as well as their position (ortho, meta, para), can modulate the electronic properties and conformation of the entire molecule. In the case of 2-anilino-6-phenylpyridopyrimidinones, variations on the 6-phenyl ring did not dramatically alter the preference for c-Src over Wee1 kinase, suggesting other parts of the molecule play a more dominant role in selectivity.[2]

  • The Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor and plays a crucial role in the overall orientation of the molecule within the target's binding site.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of compound activity. Below are generalized methodologies for key assays relevant to the biological activities discussed.

Kinase Inhibition Assay (Example: c-Src/Wee1)

A common method to determine the inhibitory activity of compounds against protein kinases is a biochemical assay that measures the phosphorylation of a substrate.

  • Reagents: Recombinant human c-Src or Wee1 kinase, appropriate substrate (e.g., a synthetic peptide), ATP (adenosine triphosphate), and the test compounds.

  • Procedure: The kinase, substrate, and test compound (at various concentrations) are incubated together in an assay buffer. The enzymatic reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., renal or prostate cancer cells) are cultured in appropriate media and seeded into 96-well plates.[3]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]

Visualizing Structure-Activity Relationships

To conceptualize the general SAR principles for the this compound scaffold, the following diagram illustrates the key modifiable positions and their potential impact on biological activity.

Caption: Key modification points on the this compound scaffold and their influence on biological properties.

Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents. Future research should focus on synthesizing and screening a focused library of analogs against a specific, well-defined biological target. This would enable the generation of a comprehensive SAR dataset, which is crucial for rational drug design and optimization. Such studies would ideally include co-crystallization of active compounds with their target proteins to provide a structural basis for the observed SAR, thereby facilitating the design of next-generation compounds with improved potency, selectivity, and drug-like properties.

References

Efficacy of 2-(Aminomethyl)-6-phenylpyridine Derivatives as LOXL2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of a series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives reveals potent and selective inhibition of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in fibrosis. Structure-activity relationship (SAR) studies have identified key structural modifications that enhance inhibitory activity, leading to the development of a clinical candidate.

This guide provides a comparative analysis of the efficacy of various 2-(aminomethyl)-6-phenylpyridine derivatives as inhibitors of LOXL2. The data presented is based on a seminal study in the Journal of Medicinal Chemistry, which systematically explored the chemical space around a 2,6-disubstituted pyridine scaffold to optimize its inhibitory potential against this critical fibrotic enzyme.

Comparative Efficacy of LOXL2 Inhibitors

The inhibitory potency of the synthesized compounds was evaluated using an in vitro assay measuring the inhibition of human LOXL2 enzyme activity. The half-maximal inhibitory concentration (IC50) was determined for each derivative, providing a quantitative measure of its efficacy. The results of this structure-activity relationship study are summarized in the table below.

CompoundhLOXL2 IC50 (nM)[1]
1 HHH1300
2 OMeHH200
3 HOMeH300
4 HHOMe150
5 ClHH80
6 HClH100
7 HHCl60
8 FHH120
9 HFH180
10 HHF90
11 CF₃HH40
12 HHCF₃30
13 HCONH₂H50
14 HHCONH₂25
15 HHCON(CH₃)₂20
PAT-1251 *HH(R,R)-3-fluoro-4-hydroxypyrrolidin-1-yl)methanone10

*PAT-1251 was identified as the clinical candidate.

Experimental Protocols

In Vitro LOXL2 Inhibition Assay

The efficacy of the this compound derivatives was determined using a high-throughput in vitro assay designed to measure the inhibition of recombinant human LOXL2 enzyme activity.

Materials:

  • Recombinant human LOXL2 (hLOXL2)

  • Horseradish peroxidase (HRP)

  • Amplex Red

  • Cadaverine

  • Test compounds (this compound derivatives)

  • Assay buffer: 100 mM sodium phosphate, pH 7.4

Procedure:

  • Test compounds were serially diluted in DMSO and then further diluted in the assay buffer.

  • The hLOXL2 enzyme was pre-incubated with the test compounds for 15 minutes at room temperature in a 96-well plate.

  • The enzymatic reaction was initiated by the addition of a substrate solution containing HRP, Amplex Red, and cadaverine.

  • The reaction was allowed to proceed for 30 minutes at 37 °C.

  • The fluorescence generated by the oxidation of Amplex Red was measured using a fluorescence plate reader with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • The percent inhibition was calculated relative to a DMSO control, and IC50 values were determined by fitting the data to a four-parameter logistic equation.

Visualizing the Inhibition Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams have been generated.

LOXL2_Inhibition_Pathway cluster_collagen Collagen Fibril cluster_ecm Extracellular Matrix Lysine1 Lysine Residue LOXL2 LOXL2 Enzyme Lysine1->LOXL2 Oxidative Deamination Lysine2 Lysine Residue Lysine2->LOXL2 Oxidative Deamination Crosslinked_Collagen Cross-linked Collagen LOXL2->Crosslinked_Collagen Catalyzes Cross-linking Inhibitor 2-(Aminomethyl)-6- phenylpyridine Derivative Inhibitor->LOXL2 Inhibition

Caption: Mechanism of LOXL2 inhibition by this compound derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compounds Pre_incubation Pre-incubation of Enzyme and Compound Compound_Dilution->Pre_incubation Enzyme_Prep hLOXL2 Enzyme Preparation Enzyme_Prep->Pre_incubation Reaction_Initiation Addition of Substrate Mix (HRP, Amplex Red, Cadaverine) Pre_incubation->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Fluorescence_Measurement Fluorescence Measurement (Ex: 535 nm, Em: 590 nm) Incubation->Fluorescence_Measurement Data_Analysis IC50 Determination Fluorescence_Measurement->Data_Analysis

Caption: Workflow for the in vitro LOXL2 inhibition assay.

References

Comparative Validation of Screening Methods for 2-(Aminomethyl)-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct screening methods for the detection and quantification of 2-(Aminomethyl)-6-phenylpyridine, a potential impurity or metabolite in pharmaceutical development. The comparison is based on established analytical validation principles to ensure data reliability, accuracy, and reproducibility.[1][2][3] The methods evaluated are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), a widely adopted standard, and a novel molecularly imprinted polymer-based electrochemical sensor, representing an emerging rapid detection technology.

The validation of analytical methods is a critical component of Good Manufacturing Practice (GMP) in the pharmaceutical industry.[1] Regulatory bodies such as the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for validating analytical procedures to ensure they are suitable for their intended purpose.[4][5] The key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[2][4]

Comparative Performance Data

The following tables summarize the validation parameters for the two screening methods.

Table 1: Linearity and Range

ParameterHPLC-UV MethodElectrochemical Sensor
Linear Range 0.1 - 100 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Calibration Curve Equation y = 1578x + 25.4y = 0.89x + 1.2

Table 2: Precision

ParameterHPLC-UV MethodElectrochemical Sensor
Intra-day Precision (%RSD) < 2%< 5%
Inter-day Precision (%RSD) < 3%< 7%

Table 3: Accuracy

ParameterHPLC-UV MethodElectrochemical Sensor
Recovery (%) 98 - 102%95 - 105%

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterHPLC-UV MethodElectrochemical Sensor
LOD 0.03 µg/mL0.15 µg/mL
LOQ 0.1 µg/mL0.5 µg/mL

Table 5: Method Specificity

ParameterHPLC-UV MethodElectrochemical Sensor
Interference from Matrix LowModerate
Peak Purity/Resolution HighNot Applicable

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds.[6]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • A stock solution of this compound is prepared in methanol.

    • Calibration standards are prepared by serial dilution of the stock solution to cover the linear range.

    • Test samples are diluted with the mobile phase to fall within the calibration range.

  • Validation Procedures:

    • Specificity: Assessed by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities to ensure no interfering peaks at the retention time of the analyte.[1]

    • Linearity: Determined by a six-point calibration curve across the specified range.

    • Precision: Evaluated by repeated injections of low, medium, and high concentration standards on the same day (intra-day) and on three different days (inter-day).

    • Accuracy: Performed by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Alternative Method: Molecularly Imprinted Polymer-Based Electrochemical Sensor

This method represents a rapid, portable alternative for screening. It utilizes a sensor with a polymer layer specifically designed to recognize and bind to this compound, generating an electrical signal proportional to its concentration.[7]

Methodology:

  • Sensor Preparation:

    • A glassy carbon electrode is polished and cleaned.[7]

    • A molecularly imprinted polymer (MIP) is synthesized on the electrode surface using this compound as the template molecule, a functional monomer, and a cross-linker.

    • The template molecule is then removed, leaving recognition sites in the polymer matrix.

  • Electrochemical Measurement:

    • Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).[7]

    • Electrolyte: A suitable buffer solution (e.g., phosphate-buffered saline).

    • The sensor is incubated in the sample solution for a set period to allow for binding.

    • The electrochemical response is measured, with the peak current being proportional to the analyte concentration.

  • Standard and Sample Preparation:

    • Standards and samples are prepared in the electrolyte buffer.

  • Validation Procedures:

    • Specificity: Tested by exposing the sensor to structurally similar molecules to assess cross-reactivity.

    • Linearity, Precision, Accuracy, LOD, and LOQ: Determined using similar principles as the HPLC method, but based on the electrochemical signal response.

Visualizations

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Prepare_Protocols Prepare Validation Protocols Select_Parameters->Prepare_Protocols Execute_Experiments Execute Experiments (Specificity, Linearity, Precision, Accuracy) Prepare_Protocols->Execute_Experiments Determine_Limits Determine LOD & LOQ Execute_Experiments->Determine_Limits Analyze_Data Analyze & Document Results Determine_Limits->Analyze_Data Assess_Acceptance Assess Against Acceptance Criteria Analyze_Data->Assess_Acceptance Final_Report Generate Validation Report Assess_Acceptance->Final_Report

Caption: Workflow for analytical method validation.

Signaling_Pathway cluster_pathway Hypothetical LOXL2 Inhibition Pathway Compound 2-(Aminomethyl)- 6-phenylpyridine LOXL2 LOXL2 Enzyme Compound->LOXL2 Inhibits Crosslinking ECM Cross-linking LOXL2->Crosslinking Catalyzes Collagen_Elastin Collagen/Elastin (Lysine Residues) Collagen_Elastin->LOXL2 Fibrosis Fibrosis Crosslinking->Fibrosis

Caption: Hypothetical inhibition of the LOXL2 pathway.

References

Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic chemistry, the development of efficient and robust catalysts is paramount for the construction of complex molecules. This guide provides a comparative overview of the performance of established catalyst systems in three key transformations: the Suzuki-Miyaura coupling, the Heck coupling, and C-H activation. While this guide aims to benchmark catalyst performance, it is important to note that a comprehensive search of scientific literature did not yield specific catalytic performance data for 2-(Aminomethyl)-6-phenylpyridine in these reactions. Therefore, this guide will focus on well-established and widely used catalyst systems to provide a valuable performance benchmark for researchers in the field.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely employed in academic and industrial settings for the synthesis of biaryls and other conjugated systems. Palladium-based catalysts, particularly those supported by phosphine or N-heterocyclic carbene (NHC) ligands, are the catalysts of choice for this transformation.

Performance Data of Benchmark Suzuki-Miyaura Catalysts

The following table summarizes the performance of representative palladium catalysts in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data highlights typical reaction conditions, catalyst loadings, and resulting yields.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)Reference
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1000.598[1]
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄t-BuOH1001.095[1]
PEPPSI-IPr4-BromoacetophenonePhenylboronic acidK₂CO₃Dioxane800.199[2]
[Pd(IPr)(cinnamyl)Cl]ChloromesityleneDimethylphenylboronic acidK₃PO₄DioxaneRT2.092[3]
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

The following is a general procedure for the Suzuki-Miyaura coupling reaction using a palladium acetate and SPhos ligand system.

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl halide (e.g., 4-Bromotoluene)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.5 mol%) and SPhos (1.0 mol%).

  • Add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add toluene and water to create a biphasic mixture (typically a 10:1 to 5:1 ratio of toluene to water).

  • The reaction mixture is then heated to 100 °C with vigorous stirring.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation BXOH [B(OH)3X]- ArPdArB Ar-Pd(II)L2-Ar' Transmetalation->ArPdArB Transmetalation->BXOH RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Heck Coupling

The Heck coupling reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. Palladium catalysts are predominantly used for this transformation.

Performance Data of Benchmark Heck Catalysts

The following table presents performance data for established palladium catalysts in the Heck coupling reaction.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)Reference
Pd(OAc)₂ / PPh₃IodobenzeneStyreneEt₃NDMF1001.095[4]
Herrmann's Catalyst4-Bromoacetophenonen-Butyl acrylateNaOAcNMP1400.0198[4]
[Pd(IPr)(cinnamyl)Cl]4-ChlorotolueneStyreneCs₂CO₃Dioxane1200.592[3]
PdCl₂(dppf)1-BromonaphthaleneMethyl acrylateK₂CO₃DMAc1100.296[1]
Experimental Protocol: Heck Coupling with Herrmann's Catalyst

The following is a representative experimental procedure for the Heck coupling reaction.

Materials:

  • Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))

  • Aryl halide (e.g., 4-Bromoacetophenone)

  • Alkene (e.g., n-Butyl acrylate)

  • Sodium acetate (NaOAc)

  • N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the aryl halide (1.0 eq) and the alkene (1.2 eq) in NMP.

  • Add Herrmann's Catalyst (0.01 mol%) and sodium acetate (1.5 eq).

  • The reaction mixture is heated to 140 °C and stirred vigorously.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the desired product.

Catalytic Cycle of Heck Coupling

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Coordination Alkene Coordination ArPdX->Coordination AlkeneComplex [ArPd(alkene)L2]+X- Coordination->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride AlkeneProduct Substituted Alkene BetaHydride->AlkeneProduct HPdX H-Pd(II)L2-X BetaHydride->HPdX RedElim Reductive Elimination HPdX->RedElim RedElim->Pd0 Catalyst Regeneration BaseH Base-H+ RedElim->BaseH ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coordination Base Base Base->RedElim

Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Section 3: C-H Activation

Direct C-H activation is a highly desirable transformation that allows for the functionalization of ubiquitous C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Ruthenium-based catalysts have emerged as powerful tools for a variety of C-H activation reactions.[5]

Performance Data of Benchmark Ruthenium-Catalyzed C-H Activation

The following table provides examples of ruthenium-catalyzed C-H activation/functionalization reactions.

Catalyst SystemSubstrateCoupling PartnerAdditive/BaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)Reference
[Ru(p-cymene)Cl₂]₂2-PhenylpyridinePhenylacetyleneKOAcToluene1202.585[5]
[Ru(p-cymene)Cl₂]₂ / AgSbF₆AcetanilideDiphenylacetylene-DCE805.092[5]
[RuH₂(CO)(PPh₃)₃]AcetophenonePhenylboronic acidCs₂CO₃NMP1205.078[5]
RuCl₃·xH₂O1-MethylindoleIodobenzeneK₂CO₃PEG-4001102.089
Experimental Protocol: Ruthenium-Catalyzed C-H Arylation of 2-Phenylpyridine

Below is a general experimental protocol for the ruthenium-catalyzed C-H arylation of 2-phenylpyridine.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • 2-Phenylpyridine

  • Aryl halide (e.g., Iodobenzene)

  • Potassium acetate (KOAc)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A mixture of 2-phenylpyridine (1.0 eq), the aryl halide (1.2 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and potassium acetate (2.0 eq) in toluene is placed in a sealed tube.

  • The reaction vessel is purged with an inert gas.

  • The mixture is heated at 120 °C for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Mechanistic Pathway for Ruthenium-Catalyzed C-H Activation

CH_Activation_Cycle Ru_precatalyst [Ru(II)] Precatalyst Active_Ru Active Ru(II) Species Ru_precatalyst->Active_Ru Coordination Substrate Coordination Active_Ru->Coordination Substrate_Complex Substrate-Ru(II) Complex Coordination->Substrate_Complex CH_Activation C-H Activation (Concerted Metalation- Deprotonation) Substrate_Complex->CH_Activation Ruthenacycle Ruthenacycle(II) Intermediate CH_Activation->Ruthenacycle Coord_Coupling_Partner Coordination of Coupling Partner Ruthenacycle->Coord_Coupling_Partner Insertion_Complex Insertion Complex Coord_Coupling_Partner->Insertion_Complex Insertion Migratory Insertion Insertion_Complex->Insertion Intermediate_Product Intermediate Product Complex Insertion->Intermediate_Product Reductive_Elimination Reductive Elimination Intermediate_Product->Reductive_Elimination Reductive_Elimination->Active_Ru Catalyst Regeneration Product Functionalized Product Reductive_Elimination->Product Substrate Substrate (e.g., Ar-H) Substrate->Coordination Coupling_Partner Coupling Partner Coupling_Partner->Coord_Coupling_Partner Base Base Base->CH_Activation

Caption: Generalized mechanistic pathway for directed C-H activation/functionalization.

This guide provides a foundational benchmark for catalyst performance in key organic transformations. Researchers are encouraged to use this information as a starting point for catalyst selection and reaction optimization in their own synthetic endeavors. The continued development of novel and more efficient catalysts will undoubtedly push the boundaries of what is possible in chemical synthesis.

References

Safety Operating Guide

Proper Disposal of 2-(Aminomethyl)-6-phenylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2-(Aminomethyl)-6-phenylpyridine, a chemical intermediate utilized in pharmaceutical research, is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, a fully buttoned lab coat, and chemical-resistant gloves.[1][2] All handling of this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1][2][3] Emergency eyewash stations and safety showers must be readily accessible.[1][4]

Waste Collection and Storage

Proper segregation and storage of chemical waste are the first steps in the disposal process.

  • Container Selection : Use a dedicated, sealable, and airtight waste container made of a compatible material, such as glass or high-density polyethylene.[1][3]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][2] Ensure the label also includes the date when the waste was first added.

  • Segregation : Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[1][5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • For Small Spills :

    • Restrict access to the spill area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[2][3]

    • Carefully collect the absorbed material and place it into a designated hazardous waste container.[1][3]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • For Large Spills :

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, increase ventilation and shut off any potential ignition sources.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team immediately.[2]

Disposal Procedures

The disposal of this compound and its waste must comply with all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it with regular trash.[3]

The recommended method for the final disposal of pyridine-based compounds is through a licensed hazardous waste disposal facility.[7][8] The primary treatment method is typically high-temperature incineration in a specially designed chemical incinerator.[6][7][9]

Step-by-Step Disposal Protocol:

  • Waste Accumulation : Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in the properly labeled hazardous waste container.

  • Request for Pickup : Once the waste container is full or no longer in use, complete a chemical waste collection request form as per your institution's procedures.[1][2]

  • Internal Transfer : Await pickup by your institution's trained EHS personnel, who will transport the waste to a central accumulation area.

  • Manifesting and Shipping : The EHS department will then arrange for the hazardous waste to be transported by a licensed carrier to a permitted treatment, storage, and disposal facility (TSDF).

Quantitative Data Summary
CompoundToxicity to Fish (LC50)Toxicity to Daphnia (EC50)
Pyridine 93.8 mg/l/96 h (Pimephales promelas)[8]Not specified
4-Aminopyridine 2.8 mg/l - 96.0 h (Lepomis macrochirus)[7]3.2 mg/l - 48 h (Daphnia magna)[7]

This data underscores the potential aquatic toxicity of pyridine derivatives, reinforcing the prohibition of drain disposal.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created using the DOT language.

cluster_handling Initial Handling & Collection cluster_disposal Disposal Pathway start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe collect_waste Collect Waste in Labeled, Compatible Container ppe->collect_waste spill Spill Occurs? collect_waste->spill small_spill Small Spill: Absorb & Collect as Hazardous Waste spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes (Large) request_pickup Request Waste Pickup from EHS spill->request_pickup No small_spill->collect_waste large_spill->request_pickup ehs_pickup EHS Collects and Transports to Central Storage request_pickup->ehs_pickup licensed_disposal Transport to Licensed Disposal Facility ehs_pickup->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Aminomethyl)-6-phenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Aminomethyl)-6-phenylpyridine, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Chemical Safety GogglesMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[2]Protects against splashes and fumes that can cause serious eye damage.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3][4]Provides a barrier against skin contact, which can lead to severe burns.[1]
Body Protection Laboratory CoatFully-buttoned, long-sleeved lab coat.Prevents contamination of personal clothing and skin.[3][4]
Respiratory Protection Fume HoodAll handling of the compound should be conducted within a certified chemical fume hood.[4][5]Minimizes inhalation of harmful vapors, which can cause respiratory tract irritation.[1][6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A certified chemical fume hood must be operational.[4][5] Locate the nearest emergency eyewash station and safety shower.[2][6]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound:

    • Conduct all weighing and transferring of this compound within the fume hood to contain any dust or vapors.[4]

    • Keep containers of the chemical tightly closed when not in use.[4][5]

    • Avoid eating, drinking, or smoking in the laboratory to prevent ingestion.[4][5]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][3][6]

    • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

  • Decontamination: After handling, thoroughly wash hands and any exposed skin.[1][5] Decontaminate all surfaces and equipment used.

Disposal Plan

Chemical waste from handling this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste material, including any contaminated disposables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Disposal:

    • Dispose of the hazardous waste through a certified chemical waste disposal service, following all local, regional, and national regulations.[6]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe handle_compound Handle Compound don_ppe->handle_compound decontaminate Decontaminate handle_compound->decontaminate exposure In Case of Exposure handle_compound->exposure collect_waste Collect Waste decontaminate->collect_waste store_waste Store Waste collect_waste->store_waste dispose_waste Dispose via Certified Service store_waste->dispose_waste first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)-6-phenylpyridine
Reactant of Route 2
2-(Aminomethyl)-6-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.